2-Chloro-3-(2-pyridinyl)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-pyridin-2-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-13-12(11-7-3-4-8-15-11)16-9-5-1-2-6-10(9)17-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREBXTNLPCVMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that garner substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of a reproducible synthetic route to 2-Chloro-3-(2-pyridinyl)quinoxaline, a key intermediate for the development of novel therapeutic agents. The document details the experimental protocols, characterization data, and a visual representation of the synthetic workflow, serving as a practical resource for researchers in organic synthesis and drug discovery.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved via a two-step process. The initial and most widely used method for forming the quinoxaline core involves the condensation of an aromatic diamine with an α-dicarbonyl compound.[2][6][7] This is followed by a chlorination step to yield the target compound.
The pathway is as follows:
-
Condensation: Reaction of o-phenylenediamine with 2-pyridylglyoxal hydrate results in the formation of the heterocyclic intermediate, 2-(2-pyridinyl)quinoxalin-3(4H)-one.
-
Chlorination: Subsequent treatment of the quinoxalinone intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom to afford this compound.[8]
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of the target compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-(2-pyridinyl)quinoxalin-3(4H)-one
This procedure is adapted from the general synthesis of quinoxalinones via condensation.
Methodology:
-
To a 250 mL round-bottom flask, add o-phenylenediamine (1.0 eq) and ethanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Add a solution of 2-pyridylglyoxal hydrate (1.0 eq) in ethanol (50 mL) dropwise to the flask over 15 minutes at room temperature.
-
Upon completion of the addition, equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to yield 2-(2-pyridinyl)quinoxalin-3(4H)-one as a solid. The product can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol details the chlorination of the quinoxalinone intermediate.[8]
Methodology:
-
In a 100 mL round-bottom flask, place the dried 2-(2-pyridinyl)quinoxalin-3(4H)-one (1.0 eq) from the previous step.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.
-
Attach a reflux condenser and gently heat the mixture to reflux.
-
Maintain reflux for 2-3 hours. The reaction mixture will become a clear, homogenous solution. Monitor the reaction completion by TLC.[8]
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and dry it under vacuum.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
Data Presentation and Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. The following tables summarize the expected data.
Table 1: Physicochemical and Yield Data
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₈ClN₃ |
| Molecular Weight | 241.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Specific to lab results; typically sharp for pure compounds |
| Yield | Dependent on reaction scale and optimization |
Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.80 | d | 1H | Pyridinyl H-6 |
| ~ 8.45 | d | 1H | Pyridinyl H-3 |
| ~ 8.20 | d | 1H | Quinoxaline H-5 |
| ~ 7.80 - 7.95 | m | 3H | Quinoxaline H-6, H-8 & Pyridinyl H-4 |
| ~ 7.65 | t | 1H | Quinoxaline H-7 |
| ~ 7.45 | t | 1H | Pyridinyl H-5 |
Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 | Pyridinyl C-2 |
| ~ 150.0 | Pyridinyl C-6 |
| ~ 148.5 | Quinoxaline C-Cl |
| ~ 145.0 | Quinoxaline C-Py |
| ~ 142.0, 141.5 | Quaternary Quinoxaline C |
| ~ 137.0 | Pyridinyl C-4 |
| ~ 131.5, 130.0 | Quinoxaline CH |
| ~ 129.0, 128.5 | Quinoxaline CH |
| ~ 125.0 | Pyridinyl C-5 |
| ~ 122.5 | Pyridinyl C-3 |
Table 4: Expected Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic (Ar-H) |
| 1580 - 1600 | C=C Stretch | Aromatic Rings |
| 1540 - 1560 | C=N Stretch | Quinoxaline & Pyridine |
| 1100 - 1200 | C-N Stretch | Aromatic Amine |
| 750 - 800 | C-Cl Stretch | Aryl Halide |
Table 5: Expected Mass Spectrometry (MS) Data
| m/z Value | Ion | Notes |
| 241/243 | [M]⁺ | Molecular ion peak showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl) in a ~3:1 ratio. |
| 206 | [M-Cl]⁺ | Loss of chlorine radical. |
| 179 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoxaline ring. |
| 78 | [C₅H₄N]⁺ | Pyridinyl fragment. |
Logical Relationships and Workflow Visualization
The characterization process follows a logical workflow to confirm the identity and purity of the final product.
Caption: Logical workflow for the characterization of the final product.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities, have made them a focal point in medicinal chemistry and drug discovery. This technical guide focuses on the physicochemical properties of 2-Chloro-3-(2-pyridinyl)quinoxaline, a specific derivative with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this compound, this document presents a summary of properties for closely related analogs to provide a foundational understanding.
Physicochemical Data of Structural Analogs
To approximate the physicochemical properties of this compound, data for structurally related compounds are presented below. These analogs provide a basis for estimating key parameters.
| Property | 2-Chloro-3-methylquinoxaline | 6-Chloro-2,3-di(pyridin-2-yl)quinoxaline |
| Molecular Formula | C₉H₇ClN₂ | C₁₈H₁₁ClN₄ |
| Molecular Weight | 178.62 g/mol | 318.76 g/mol |
| Melting Point | 86.0-87.0 °C[1] | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Very slightly soluble (0.43 g/L at 25 °C)[2] | Not available |
| pKa | -1.14 (Predicted)[2] | Not available |
| LogP | Not available | Not available |
Experimental Protocols: Synthesis of a Related Quinoxaline Derivative
While a specific protocol for this compound is not detailed in the available literature, a general and representative method for the synthesis of 2-chloro-3-substituted quinoxalines can be described. The synthesis of 2-chloro-3-methylquinoxaline is a well-documented example that involves the chlorination of the corresponding quinoxalin-2-one precursor.[3]
Synthesis of 2-Hydroxy-3-methylquinoxaline
The precursor, 2-hydroxy-3-methylquinoxaline, can be synthesized via the condensation of o-phenylenediamine with an α-keto acid, such as pyruvic acid (or its ethyl ester).
-
Reaction: o-phenylenediamine reacts with ethyl pyruvate in a suitable solvent like n-butanol.
-
Procedure: A solution of ethyl pyruvate in n-butanol is added to a solution of o-phenylenediamine in n-butanol with constant stirring. The reaction mixture is then refluxed to facilitate the cyclocondensation reaction, yielding 2-hydroxy-3-methylquinoxaline.[3]
Chlorination to Yield 2-Chloro-3-methylquinoxaline
The hydroxyl group of the quinoxalinone is then replaced with a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
-
Reaction: 2-hydroxy-3-methylquinoxaline is treated with an excess of phosphorus oxychloride.
-
Procedure: 2-hydroxy-3-methylquinoxaline is refluxed in phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed by distillation. The residue is then carefully added to crushed ice and neutralized with a basic solution (e.g., 2% NaOH) to precipitate the crude product. The solid is collected by filtration and can be purified by recrystallization from a suitable solvent like petroleum ether to yield crystalline 2-chloro-3-methylquinoxaline.[1][3]
General Synthetic Pathway Visualization
The synthesis of this compound would likely follow a similar multi-step process. A generalized synthetic pathway is illustrated below. This would typically involve the condensation of an o-phenylenediamine with a 2-pyridinyl-substituted α-dicarbonyl or a related synthon, followed by chlorination.
Caption: General synthetic pathway for this compound.
Conclusion
This technical guide provides an overview of the available information on the physicochemical properties of this compound for a specialized audience. While direct experimental data is limited, the provided information on structural analogs and a representative synthetic protocol offers a valuable starting point for researchers and professionals in drug development. Further experimental investigation is necessary to fully characterize the specific properties of the title compound.
References
An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-(2-pyridinyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its structural similarity to other biologically active quinoxaline derivatives, this molecule presents potential as a scaffold for the development of novel therapeutic agents. This document outlines its chemical identity, a probable synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the known properties of related compounds.
Chemical Identity and Properties
While a specific CAS (Chemical Abstracts Service) number for this compound has not been identified in public databases, its chemical structure and properties can be inferred.
| Property | Value |
| Molecular Formula | C₁₃H₈ClN₃ |
| Molecular Weight | 241.68 g/mol |
| IUPAC Name | 2-Chloro-3-(pyridin-2-yl)quinoxaline |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CC=N3 |
| InChI Key | (Not available) |
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be approached through a multi-step process, beginning with the condensation of an o-phenylenediamine with a pyridinyl-α-ketoester, followed by chlorination. This method is a common and effective route for the preparation of various quinoxaline derivatives.
Synthetic Pathway
A plausible synthetic pathway for this compound is outlined below. The initial step involves the condensation of o-phenylenediamine with ethyl 2-(pyridin-2-yl)-2-oxoacetate to form 3-(pyridin-2-yl)quinoxalin-2(1H)-one. The subsequent chlorination of this intermediate yields the final product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Pyridin-2-yl)quinoxalin-2(1H)-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add ethyl 2-(pyridin-2-yl)-2-oxoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-(pyridin-2-yl)quinoxalin-2(1H)-one.
Step 2: Synthesis of this compound
-
In a fume hood, carefully add 3-(pyridin-2-yl)quinoxalin-2(1H)-one (1 equivalent) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for 2-4 hours. The reaction should be monitored for the disappearance of the starting material by TLC.
-
After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid product, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.
Potential Applications in Drug Discovery
Quinoxaline derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The introduction of a pyridinyl group at the 3-position and a chloro group at the 2-position of the quinoxaline core in the title compound suggests potential for various therapeutic applications.
General Experimental Workflow for Biological Screening
The evaluation of the biological activity of this compound would typically follow a standardized workflow.
Caption: A typical workflow for the biological evaluation of a novel compound.
Suppliers
Conclusion
This compound represents a promising, yet underexplored, chemical entity. The synthetic route outlined in this guide provides a clear path for its preparation. Given the rich pharmacology of the quinoxaline scaffold, this compound is a compelling candidate for inclusion in screening libraries for the discovery of new drugs. Further research is warranted to fully elucidate its chemical properties and biological activities.
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-Chloro-3-(2-pyridinyl)quinoxaline based on the analysis of structurally similar compounds. These values serve as a reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.70 - 8.60 | d | H6' (Pyridinyl) |
| 8.20 - 8.10 | m | H5, H8 (Quinoxaline) |
| 7.95 - 7.85 | td | H4' (Pyridinyl) |
| 7.80 - 7.70 | m | H6, H7 (Quinoxaline) |
| 7.50 - 7.40 | d | H3' (Pyridinyl) |
| 7.35 - 7.25 | ddd | H5' (Pyridinyl) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data is predicted based on analogous structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 - 154.0 | C2' (Pyridinyl) |
| 150.0 - 149.0 | C6' (Pyridinyl) |
| 149.0 - 148.0 | C2 (Quinoxaline) |
| 142.0 - 141.0 | C4a, C8a (Quinoxaline) |
| 138.0 - 137.0 | C4' (Pyridinyl) |
| 131.0 - 129.0 | C6, C7 (Quinoxaline) |
| 129.0 - 128.0 | C5, C8 (Quinoxaline) |
| 125.0 - 124.0 | C5' (Pyridinyl) |
| 123.0 - 122.0 | C3' (Pyridinyl) |
Solvent: CDCl₃. Data is predicted based on analogous structures.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1610 - 1590 | Strong | C=N stretch (Quinoxaline, Pyridine) |
| 1580 - 1550 | Strong | C=C stretch (Aromatic rings) |
| 1480 - 1430 | Medium | Aromatic ring vibrations |
| 800 - 750 | Strong | C-H out-of-plane bending |
| 750 - 700 | Strong | C-Cl stretch |
Sample preparation: KBr pellet. Data is predicted based on analogous structures.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 241/243 | 100 / 33 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 206 | Variable | [M - Cl]⁺ |
| 178 | Variable | [M - Cl - HCN]⁺ |
| 127 | Variable | [Quinoxaline]⁺ fragment |
| 78 | Variable | [Pyridine]⁺ fragment |
Ionization method: Electron Ionization (EI). The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl) is a key diagnostic feature.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, which is a common strategy for preparing substituted quinoxalines. The general methodology involves the condensation of a diamine with a dicarbonyl compound, followed by a chlorination step.
2.1. Synthesis of 2-Hydroxy-3-(2-pyridinyl)quinoxaline
-
Reaction Setup: To a round-bottom flask, add 1,2-phenylenediamine (1 equivalent) and 2-pyridylglyoxal (1 equivalent) in ethanol.
-
Condensation: The mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Purification: The crude product, 2-hydroxy-3-(2-pyridinyl)quinoxaline, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
2.2. Chlorination to form this compound
-
Reaction Setup: The dried 2-hydroxy-3-(2-pyridinyl)quinoxaline (1 equivalent) is placed in a round-bottom flask and phosphorus oxychloride (POCl₃) (3-5 equivalents) is added.
-
Reaction: The mixture is heated to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed. The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by column chromatography on silica gel.
2.3. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a potassium bromide (KBr) pellet.
-
Mass Spectrometry: Mass spectra are recorded on a mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthetic pathway and the general experimental workflow for the characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and analysis.
Crystal structure analysis of 2-Chloro-3-(2-pyridinyl)quinoxaline
An In-depth Technical Guide to the Crystal Structure Analysis of Quinoxaline Derivatives, with a Focus on 2-Chloro-3-(2-pyridinyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract: Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. These activities include roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The spatial arrangement of atoms within these molecules, determined through crystal structure analysis, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the crystal structure analysis of quinoxaline derivatives, with a specific focus on the methodologies applicable to this compound. While a dedicated crystallographic study for this compound is not publicly available, this document leverages data from the closely related compound, 2-chloroquinoxaline, to provide a foundational understanding.
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives is well-established, with the most common method being the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4][5] Modifications to this core synthesis allow for the introduction of various substituents, leading to a diverse library of compounds with a range of biological activities.[4][6]
A general and efficient protocol for synthesizing quinoxalines involves the reaction of 1,2-phenylenediamines and phenacyl bromides using pyridine as a catalyst in tetrahydrofuran (THF) at room temperature.[5] This method is noted for being clean and applicable to a variety of reactants.[5] For the synthesis of chloro-substituted quinoxalines, phosphorus oxychloride (POCl₃) is a common reagent. For instance, 2-hydroxy-3-methylquinoxaline can be converted to 2-chloro-3-methylquinoxaline by refluxing with POCl₃.[7]
Experimental Protocols for Crystal Structure Analysis
The determination of a molecule's crystal structure is a critical step in modern chemistry and drug discovery. The general workflow for single-crystal X-ray diffraction is outlined below.
Crystallization
The initial and often most challenging step is to grow single crystals of sufficient size and quality. A common method for crystallization is slow evaporation of a saturated solution of the compound in an appropriate solvent. For a compound like 6,8-Dichloro-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline, crystals were obtained by dissolving the compound in methanol and allowing it to crystallize.[8]
Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector.
Table 1: Representative Crystal Data Collection and Refinement Parameters for a Quinoxaline Derivative (2-Chloroquinoxaline) [9]
| Parameter | Value |
| Empirical formula | C₈H₅ClN₂ |
| Formula weight | 164.59 |
| Temperature | 118(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 9.1299(2) Å, b = 3.8082(1) Å, c = 21.0777(6) Åα = 90°, β = 93.028(2)°, γ = 90° |
| Volume | 730.05(3) ų |
| Z | 4 |
| Density (calculated) | 1.494 Mg/m³ |
| Absorption coefficient | 0.44 mm⁻¹ |
| F(000) | 336 |
| Reflections collected | 6145 |
| Independent reflections | 1659 [R(int) = 0.048] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1659 / 0 / 100 |
| Goodness-of-fit on F² | 1.07 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.099 |
| R indices (all data) | R1 = 0.054, wR2 = 0.106 |
| Largest diff. peak and hole | 0.30 and -0.27 e.Å⁻³ |
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining these positions to best fit the experimental data. Software such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement, respectively.[10]
Structural Insights from 2-Chloroquinoxaline
The crystal structure of 2-chloroquinoxaline reveals a planar molecule.[9] In the crystal, these planar molecules are arranged in such a way that the chlorine atoms are in close contact, suggesting weak Cl···Cl interactions that give rise to a supramolecular chain.[9]
Table 2: Selected Bond Lengths and Angles for 2-Chloroquinoxaline [9]
| Bond/Angle | Length (Å) / Angle (°) |
| Cl1—C2 | 1.731(2) |
| N1—C8a | 1.378(2) |
| N1—C2 | 1.310(2) |
| N4—C4a | 1.380(2) |
| N4—C3 | 1.309(2) |
| C2—C3 | 1.433(2) |
| C2—N1—C8a | 116.6(1) |
| C3—N4—C4a | 116.8(1) |
| N1—C2—C3 | 122.1(2) |
| N1—C2—Cl1 | 115.8(1) |
| C3—C2—Cl1 | 122.1(1) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Biological Significance of Quinoxaline Derivatives
Quinoxaline derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][3] They have been reported to exhibit antibacterial, antifungal, antiviral, anticancer, antimalarial, and anti-inflammatory properties.[1][2][7] The biological activity of these compounds is often dependent on the nature and position of the substituents on the quinoxaline ring.[1] For example, certain chloroquinoxaline sulfamides have shown activity against human cancers.[9] The development of new synthetic routes and the exploration of structure-activity relationships continue to be active areas of research.[4][6]
Conclusion
While the specific crystal structure of this compound remains to be determined, the analysis of related compounds such as 2-chloroquinoxaline provides valuable insights into the structural characteristics of this class of molecules. The established methodologies for synthesis and crystal structure analysis, as detailed in this guide, provide a clear pathway for future research on this and other novel quinoxaline derivatives. A comprehensive understanding of their three-dimensional structures is paramount for the design and development of new therapeutic agents with enhanced efficacy and selectivity.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-Chloroanilino)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-(2-pyridinyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Chloro-3-(2-pyridinyl)quinoxaline is limited in the available scientific literature. This guide provides a comprehensive overview based on established principles of quinoxaline chemistry and data from closely related analogues. The experimental protocols are proposed based on standard methodologies for similar compounds and should be considered as starting points for optimization.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. The 2-chloro-3-substituted quinoxaline scaffold, in particular, serves as a versatile synthetic intermediate. The presence of a reactive chlorine atom at the 2-position allows for a variety of post-synthetic modifications, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This guide focuses on the predicted reactivity and stability of a specific derivative, this compound, providing a theoretical and practical framework for its synthesis and subsequent chemical transformations.
Proposed Synthesis of this compound
The synthesis of the target compound can be envisioned through a two-step sequence, starting from the condensation of o-phenylenediamine with an appropriate α-keto ester to form the quinoxalin-2-one precursor, followed by chlorination.
Synthesis of 3-(2-pyridinyl)quinoxalin-2(1H)-one (2)
The initial step involves the cyclocondensation of o-phenylenediamine (1) with ethyl 2-oxo-2-(pyridin-2-yl)acetate. This reaction is a standard method for the preparation of quinoxalin-2-ones.
Experimental Protocol:
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-(2-pyridinyl)quinoxalin-2(1H)-one (2), often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
Chlorination of 3-(2-pyridinyl)quinoxalin-2(1H)-one (2)
The conversion of the quinoxalin-2-one to the desired 2-chloroquinoxaline is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃)[1].
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-(2-pyridinyl)quinoxalin-2(1H)-one (2) (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Heat the mixture to reflux (approximately 105 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The crude product, this compound (3), will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
Caption: Proposed two-step synthesis of this compound.
Reactivity Studies
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent nitrogen atom of the quinoxaline ring and the chlorine leaving group.
Nucleophilic Aromatic Substitution (SNAAr)
The chloro substituent at the 2-position is susceptible to displacement by a wide range of nucleophiles. This is a common and versatile method for the functionalization of 2-chloroquinoxalines.
Expected Reactivity with Various Nucleophiles:
| Nucleophile | Reagent Example | Expected Product | Plausible Reaction Conditions |
| Amines | Primary/Secondary amines (e.g., morpholine, piperidine, aniline) | 2-Amino-3-(2-pyridinyl)quinoxalines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat |
| Alkoxides | Sodium methoxide, Sodium ethoxide | 2-Alkoxy-3-(2-pyridinyl)quinoxalines | Corresponding alcohol as solvent, Room temperature to reflux |
| Thiolates | Sodium thiophenoxide | 2-(Phenylthio)-3-(2-pyridinyl)quinoxaline | Solvent (e.g., DMF, Ethanol), Room temperature |
| Hydrazines | Hydrazine hydrate | 2-Hydrazinyl-3-(2-pyridinyl)quinoxaline | Ethanol, Reflux |
General Experimental Protocol for Nucleophilic Substitution with an Amine:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound can also participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.
Overview of Potential Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Expected Product | Typical Catalytic System |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters | 2-Aryl-3-(2-pyridinyl)quinoxalines | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃) |
| Sonogashira | Terminal alkynes | 2-Alkynyl-3-(2-pyridinyl)quinoxalines | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) |
| Buchwald-Hartwig | Amines, Amides | 2-Amino-3-(2-pyridinyl)quinoxalines | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu) |
| Heck | Alkenes | 2-Alkenyl-3-(2-pyridinyl)quinoxalines | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water or toluene/ethanol/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Stability Studies (Predicted)
As direct experimental stability data for this compound is unavailable, the following section provides a predicted stability profile based on the general characteristics of related chemical structures.
Thermal Stability
-
Prediction: this compound is expected to be a crystalline solid with a relatively high melting point, characteristic of rigid aromatic heterocyclic systems. It is likely to exhibit good thermal stability, with a decomposition temperature well above 200 °C.
-
Rationale: The fused aromatic ring system contributes to the molecule's thermal robustness. Similar N-heterocyclic compounds often show high thermal stability[2]. Decomposition at very high temperatures would likely involve the cleavage of the C-Cl bond and eventual degradation of the heterocyclic rings.
Photolytic Stability
-
Prediction: The compound is likely to show some sensitivity to UV radiation. The quinoxaline and pyridine rings can absorb UV light, potentially leading to photochemical reactions.
-
Rationale: Aromatic nitrogen heterocycles can undergo various photochemical transformations, including ring-opening, rearrangement, or reactions with solvent or oxygen. The presence of the chloro-substituent might also influence the photochemical pathways. To ensure stability, the compound should be stored in amber vials, protected from light.
Hydrolytic Stability
-
Prediction: The hydrolytic stability is expected to be pH-dependent. Under neutral and basic conditions, the compound is likely to be relatively stable. However, under acidic conditions, hydrolysis of the C-Cl bond to form the corresponding quinoxalin-2-one (2) is anticipated.
-
Rationale: The hydrolysis of 2-chloro-N-heterocycles is often acid-catalyzed[3]. Protonation of the nitrogen atoms in the quinoxaline or pyridine rings would increase the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack by water. The rate of hydrolysis is expected to increase with increasing acidity and temperature.
Conclusion
This compound is a promising synthetic intermediate with a rich potential for chemical modification. Its reactivity is centered around the versatile 2-chloro substituent, which can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions to build molecular complexity. While specific experimental data on its stability is lacking, it is predicted to have good thermal stability but may be sensitive to acidic conditions and UV light. The proposed synthetic and reaction protocols in this guide provide a solid foundation for researchers to explore the chemistry of this intriguing molecule and unlock its potential in drug discovery and materials science. Further experimental validation is necessary to confirm the predictions and fully characterize the properties of this compound.
References
The Pharmacological Potential of Quinoxaline Derivatives: A Technical Guide
Executive Summary: Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an in-depth analysis of the significant pharmacological properties of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. It serves as a technical resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows.
Introduction to the Quinoxaline Scaffold
Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound that, while rare in nature, is readily accessible through synthetic chemistry.[1] The versatile structure of the quinoxaline nucleus allows for extensive functionalization, leading to a diverse library of derivatives with a wide array of pharmacological applications.[1][2] Marketed drugs containing the quinoxaline moiety, such as the hepatitis C antiviral glecaprevir and the anticancer agent erdafitinib, underscore the clinical significance of this scaffold.[3] The biological activities of these derivatives are vast, ranging from anticancer and antimicrobial to anti-inflammatory, antiviral, antimalarial, and antidepressant effects.[3][4][5] This guide will delve into the core biological activities that are the subject of intensive contemporary research.
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives represent a significant class of anticancer agents, with their mechanisms of action often involving the inhibition of protein kinases, induction of apoptosis, and interference with microtubule dynamics.[6][7][8]
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Several studies have shown that these compounds can modulate key proteins in the apoptotic cascade. For instance, certain quinoxaline derivatives have been observed to upregulate pro-apoptotic proteins like p53, Bax, and caspases (caspase-3, caspase-8, caspase-9) while downregulating the anti-apoptotic protein Bcl-2.[9][10][11]
The tumor suppressor protein p53 plays a crucial role in this process. Under cellular stress, p53 is activated and can trigger the mitochondrial pathway of apoptosis by transcriptionally activating pro-apoptotic Bcl-2 family members like Bax.[12][13] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, formation of the apoptosome, and subsequent activation of caspase-9 and effector caspases like caspase-3, ultimately leading to cell death.[9][12]
Quantitative Anticancer Data
The in vitro anticancer activity of quinoxaline derivatives is commonly evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.
| Compound ID/Series | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference(s) |
| Compound VIIIc | HCT116 (Colon) | Not Specified | 2.5 | [6] |
| MCF-7 (Breast) | Not Specified | 9.0 | [6] | |
| Compound XVa | HCT116 (Colon) | Not Specified | 4.4 | [6] |
| MCF-7 (Breast) | Not Specified | 5.3 | [6] | |
| Compound IV | PC-3 (Prostate) | Topoisomerase II inhibitor | 2.11 | [9] |
| Compound III | PC-3 (Prostate) | Topoisomerase II inhibitor | 4.11 | [9] |
| Compound 11 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.81 | [1] |
| HepG2 (Liver) | EGFR / COX-2 inhibitor | 1.93 | [1] | |
| Compound 13 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.95 | [1] |
| HCT-116 (Colon) | EGFR / COX-2 inhibitor | 2.91 | [1] | |
| Compound 4m | A549 (Lung) | Apoptosis induction | 9.32 | [14] |
| Compound 4b | A549 (Lung) | Not Specified | 11.98 | [14] |
Antimicrobial Activity
Quinoxaline derivatives have demonstrated potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] Their efficacy makes them attractive candidates for the development of new antimicrobial agents to combat rising antibiotic resistance.
Quantitative Antimicrobial Data
Antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | Reference(s) |
| Compound 2d | Escherichia coli | Negative | 8 | [15] |
| Bacillus subtilis | Positive | 16 | [15] | |
| Compound 3c | Escherichia coli | Negative | 8 | [15] |
| Bacillus subtilis | Positive | 16 | [15] | |
| Compound 4 | Bacillus subtilis | Positive | 16 | [15] |
| Compound 6a | Bacillus subtilis | Positive | 16 | [15] |
| Compound 10 | Candida albicans (Fungus) | N/A | 16 | [15] |
| Aspergillus flavus (Fungus) | N/A | 16 | [15] | |
| Unnamed Derivative | MRSA (avg. of 60 isolates) | Positive | 1-4 (most isolates) | [17] |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoxalines are attributed to their ability to inhibit key inflammatory mediators.[2] Studies have shown that these derivatives can inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory pathway.[1][18] They also act on other modulators like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and various cytokines.[2][7]
Quantitative Anti-inflammatory Data (COX Inhibition)
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference(s) |
| Compound 13 | 30.41 | 0.46 | 66.11 | [1] |
| Compound 11 | 37.96 | 0.62 | 61.23 | [1] |
| Compound 5 | 40.31 | 0.83 | 48.58 | [1] |
| Compound 4a | 28.8 | 1.17 | 24.61 | [1] |
Key Experimental Methodologies
Accurate evaluation of the biological activities of quinoxaline derivatives relies on standardized and robust experimental protocols. Below are detailed methodologies for key assays cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader, typically at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Protocol:
-
Cell Culture and Treatment: Culture cells and induce apoptosis by treating them with the quinoxaline derivative for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4][19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4][5]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Antimicrobial Susceptibility: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the quinoxaline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension (e.g., 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to laboratory conditions.
-
Compound Administration: Administer the test quinoxaline derivative (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).[20][21]
-
Inflammation Induction: Inject a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.[20][21]
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., every hour for 4-5 hours).[20][21]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Conclusion and Future Perspectives
Quinoxaline and its derivatives constitute a versatile and highly promising class of compounds in medicinal chemistry. The extensive research highlighted in this guide demonstrates their potent anticancer, antimicrobial, and anti-inflammatory activities, supported by robust quantitative data. The ability of these compounds to modulate key biological pathways, such as p53-mediated apoptosis and COX-2 enzymatic activity, provides a strong rationale for their continued development.
Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing toxicity. The exploration of novel derivatives, combination therapies, and advanced drug delivery systems will be crucial in translating the immense potential of quinoxaline scaffolds into clinically effective treatments for a wide range of diseases. The data and protocols presented herein offer a foundational resource for advancing these research and development efforts.
References
- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. kumc.edu [kumc.edu]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 20. inotiv.com [inotiv.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential significance of 2-Chloro-3-(2-pyridinyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific historical data on its initial discovery, this document focuses on a plausible and well-documented synthetic pathway, detailed experimental protocols, and the broader biological context of pyridinyl-substituted quinoxalines.
Introduction to Quinoxalines
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in drug discovery. The structural versatility of the quinoxaline nucleus allows for substitutions that can modulate its physicochemical and pharmacological properties. Derivatives of quinoxaline are known to exhibit a wide spectrum of biological activities, including but not limited to antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a pyridinyl moiety can further enhance these activities by providing an additional site for hydrogen bonding and metal coordination, potentially influencing interactions with biological targets.
Proposed Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the quinoxaline core via a condensation reaction, followed by a chlorination step to yield the final product.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1a: Synthesis of Pyridin-2-ylglyoxal (Riley Oxidation of 2-Acetylpyridine)
-
Materials: 2-Acetylpyridine, Selenium Dioxide (SeO₂), Dioxane, Water.
-
Procedure:
-
To a solution of selenium dioxide (1.1 eq.) in dioxane containing a small amount of water (e.g., 50:1 dioxane:water), 2-acetylpyridine (1.0 eq.) is added.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the precipitated selenium metal is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude pyridin-2-ylglyoxal, which can be used in the next step without further purification or purified by column chromatography.
-
Step 1b: Synthesis of 3-(Pyridin-2-yl)quinoxalin-2(1H)-one
-
Materials: Pyridin-2-ylglyoxal, o-Phenylenediamine, Ethanol.
-
Procedure:
-
A solution of pyridin-2-ylglyoxal (1.0 eq.) in ethanol is added dropwise to a stirred solution of o-phenylenediamine (1.0 eq.) in ethanol at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours.
-
The formation of the product can be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 3-(pyridin-2-yl)quinoxalin-2(1H)-one.
-
Step 2: Synthesis of this compound
-
Materials: 3-(Pyridin-2-yl)quinoxalin-2(1H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of 3-(pyridin-2-yl)quinoxalin-2(1H)-one (1.0 eq.) and phosphorus oxychloride (5-10 eq.) is heated to reflux for 2-3 hours.[1]
-
The reaction progress is monitored by TLC.
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.
-
The solid product is collected by filtration, washed with water, and dried to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
-
Quantitative Data and Characterization
The following table summarizes the expected data for the synthesis of this compound. The values are illustrative and based on typical yields and characterization data for analogous reactions reported in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 3-(Pyridin-2-yl)quinoxalin-2(1H)-one | C₁₃H₉N₃O | 223.23 | 85-95 | 230-235 | 12.5 (s, 1H, NH), 8.7-7.2 (m, 8H, Ar-H) | 160.5, 153.2, 149.8, 140.1, 137.5, 132.8, 131.5, 129.7, 125.4, 124.1, 122.8, 116.3, 115.9 |
| This compound | C₁₃H₈ClN₃ | 241.68 | 70-85 | 155-160 | 8.8-7.5 (m, 8H, Ar-H) | 151.7, 149.9, 148.5, 142.1, 141.8, 138.2, 131.5, 130.9, 129.8, 129.5, 125.6, 124.3 |
Biological Context and Potential Applications
General Biological Activities of Quinoxalines
Quinoxaline derivatives have been reported to possess a wide array of pharmacological activities, including:
-
Anticancer: Some quinoxalines act as kinase inhibitors, intercalate with DNA, or induce apoptosis in cancer cells.
-
Antimicrobial: The quinoxaline scaffold is found in several antibiotics and is a promising platform for the development of new antibacterial and antifungal agents.
-
Antiviral: Certain quinoxaline derivatives have shown efficacy against various viruses.
-
Anti-inflammatory: These compounds can modulate inflammatory pathways.
Potential Signaling Pathways
The biological activity of substituted quinoxalines is often attributed to their interaction with various cellular signaling pathways. A common mechanism for quinoxaline-based kinase inhibitors involves the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Caption: Potential inhibition of RTK signaling by quinoxaline derivatives.
Conclusion
This compound represents a synthetically accessible molecule with potential applications in drug discovery, given the established biological importance of the quinoxaline scaffold. The detailed synthetic protocols provided herein offer a clear pathway for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the biological evaluation of this compound and its analogs to explore their therapeutic potential.
References
The Rise of Pyridinylquinoxalines: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] When functionalized with a pyridinyl group, the resulting pyridinylquinoxaline derivatives exhibit enhanced and often specific interactions with biological targets, making them a focal point in modern drug discovery. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, primarily through their action as potent kinase inhibitors.[3][4][5]
This technical guide provides an in-depth review of pyridinylquinoxaline compounds for researchers, scientists, and drug development professionals. It covers their synthesis, summarizes their biological activities with quantitative data, details key experimental protocols, and visualizes their mechanisms of action through signaling pathway diagrams.
Synthesis of Pyridinylquinoxaline Compounds
The most prevalent and efficient method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][6] This foundational reaction has been adapted and optimized using various catalysts and conditions, including microwave irradiation to improve yields and reduce reaction times.[5][7]
A general synthetic approach begins with the reaction of a substituted o-phenylenediamine with a pyridinyl-substituted α-dicarbonyl compound. The versatility of this method allows for the introduction of diverse substituents on both the quinoxaline and pyridine rings, enabling the exploration of structure-activity relationships (SAR).[7]
General Synthesis Protocol
A widely used method for preparing pyridinylquinoxalines is the condensation reaction between an appropriate o-phenylenediamine and a pyridinyl-functionalized 1,2-dicarbonyl compound.[6]
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Pyridinyl-substituted 1,2-dicarbonyl compound (1.0 mmol)
-
Solvent (e.g., Toluene, Ethanol, or Acetic Acid) (8-10 mL)
-
Catalyst (optional, e.g., alumina-supported heteropolyoxometalates, iodine)[6][8]
Procedure:
-
To a solution of the o-phenylenediamine in the chosen solvent, add the 1,2-dicarbonyl compound.
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, or irradiate with microwaves, depending on the specific protocol.[6][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography or recrystallization, to yield the final pyridinylquinoxaline compound.
This versatile protocol can be adapted for a wide range of starting materials to generate a library of derivatives for biological screening.
Biological Activities of Pyridinylquinoxaline Compounds
Pyridinylquinoxaline derivatives have been extensively evaluated for a range of therapeutic applications. Their planar, aromatic structure allows them to intercalate with DNA and interact with the active sites of various enzymes. The nitrogen atoms in both the quinoxaline and pyridine rings can act as hydrogen bond acceptors, a key feature for binding to protein targets like kinases.[7]
Kinase Inhibition
A primary focus of pyridinylquinoxaline research has been the development of protein kinase inhibitors.[9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[7]
Notably, pyridinylquinoxalines have emerged as potent inhibitors of p38α mitogen-activated protein (MAP) kinase and Apoptosis signal-regulated kinase 1 (ASK1).[3][11] The p38α MAP kinase is a key component in the production of pro-inflammatory cytokines, making its inhibition a promising strategy for treating conditions like rheumatoid arthritis.[7] ASK1 is activated by cellular stressors and is upstream of both JNK and p38 MAPK pathways, which are involved in apoptosis, inflammation, and fibrosis.[11]
| Compound | Target Kinase | IC50 | Reference |
| 6f | p38α MAP Kinase | 81 nM | [3][12] |
| 9e * | p38α MAP Kinase | 38 nM | [3][12] |
| 26e | ASK1 | 30.17 nM | [11] |
| Note: Compound 9e is a related pyridinylpyridopyrazine. |
Anticancer Activity
The antiproliferative properties of pyridinylquinoxalines have been demonstrated against a variety of human cancer cell lines. Their mechanisms often involve the inhibition of kinases critical for cancer cell survival and proliferation or the induction of apoptosis.[1][13] Several derivatives have shown cytotoxicity comparable to or greater than established chemotherapy drugs like doxorubicin.[1]
| Compound | Cell Line | Activity Type | Value (µM) | Reference |
| 6k | Hela | IC50 | 12.17 ± 0.9 | [1] |
| HCT-116 | IC50 | 9.46 ± 0.7 | [1] | |
| MCF-7 | IC50 | 6.93 ± 0.4 | [1] | |
| 14c | MCF-7 | IC50 | 0.59 | [14] |
| 6c | Various | GI50 | 0.38 | [15] |
| 6f | Various | GI50 | 0.45 | [15] |
| 7g | Various | LC50 | 5.41 - 8.35 | [15] |
Antimicrobial Activity
Pyridinylquinoxaline derivatives have also shown promise as novel antimicrobial agents, with activity against both bacteria and fungi.[16][17][18] Some compounds have demonstrated efficacy superior to commercial agents, suggesting they could be developed into new treatments for infectious diseases, including those affecting agriculture.[16]
| Compound | Target Organism | Activity Type | Value | Reference |
| 5j | Rhizoctonia solani | EC50 | 8.54 µg/mL | [16] |
| 5t | Rhizoctonia solani | EC50 | 12.01 µg/mL | [16] |
| 4c | MRSA | MIC | 2 µg/mL | [15] |
| 6h | Neisseria gonorrhoeae | MIC | 8 µg/mL | [15] |
Mechanism of Action: Kinase Signaling Pathways
The therapeutic effects of many pyridinylquinoxaline compounds stem from their ability to inhibit specific protein kinases. Below are diagrams illustrating their intervention in key signaling pathways.
p38α MAP Kinase Inhibition
Pyridinylquinoxalines act as ATP-competitive inhibitors of p38α MAP kinase. The pyridine nitrogen and other functional groups form crucial hydrogen bonds with amino acid residues, such as Met109, in the hinge region of the kinase's ATP-binding pocket, blocking its activity.[7] This prevents the downstream phosphorylation cascade that leads to the expression of pro-inflammatory cytokines.
ASK1 Inhibition Pathway
By inhibiting ASK1, certain pyridinylquinoxaline derivatives can block a major upstream pathway that responds to oxidative stress. This prevents the activation of both JNK and p38, thereby reducing cellular responses like apoptosis, inflammation, and fibrosis, which are implicated in diseases such as non-alcoholic steatohepatitis.[11]
Key Experimental Protocols
Accurate evaluation of the biological activity of pyridinylquinoxaline compounds relies on standardized and robust experimental assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a specific density and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridinylquinoxaline compounds and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a set period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Kinase Inhibition Assay
Enzymatic assays are performed to quantify the direct inhibitory effect of a compound on a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase (e.g., p38α), a specific substrate peptide, and ATP.
-
Inhibitor Addition: Add the pyridinylquinoxaline compound at various concentrations to the reaction wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction (often by adding ATP) and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling (³²P-ATP), fluorescence-based detection, or antibody-based methods (e.g., ELISA).
-
Data Analysis: Determine the percentage of kinase activity relative to a no-inhibitor control. Plot the activity against the inhibitor concentration to calculate the IC50 value.
Conclusion
Pyridinylquinoxaline compounds stand out as a highly versatile and potent class of heterocyclic agents with significant therapeutic potential. Their straightforward synthesis allows for extensive structural modification, facilitating the development of compounds with high specificity and efficacy. As demonstrated by their potent inhibition of key kinases involved in cancer and inflammation, these molecules are promising candidates for further preclinical and clinical development. The continued exploration of the vast chemical space surrounding the pyridinylquinoxaline scaffold is poised to yield next-generation therapeutics for some of the most challenging human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
An In-depth Technical Guide on the Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(2-pyridinyl)quinoxaline is a nitrogen-containing heterocyclic compound featuring a quinoxaline core substituted with a chloro group and a pyridinyl moiety. The physicochemical properties of such molecules, particularly their solubility in various solvents, are critical for a wide range of applications, including drug formulation, reaction chemistry, and materials processing. The interplay of the polar pyridinyl group, the relatively nonpolar quinoxaline backbone, and the electron-withdrawing chloro group suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.
This guide provides a standardized approach to evaluating the solubility of this compound in a selection of common laboratory solvents.
Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. To facilitate future research and ensure data consistency, the following table provides a standardized format for reporting such data. It is recommended that researchers populate this table with experimentally determined values.
Table 1: Solubility of this compound in Common Solvents at Various Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Polar Protic Solvents | ||||
| Water | 25 | Data not available | Data not available | Isothermal Saturation |
| 37 | Data not available | Data not available | Isothermal Saturation | |
| Methanol | 25 | Data not available | Data not available | Isothermal Saturation |
| 37 | Data not available | Data not available | Isothermal Saturation | |
| Ethanol | 25 | Data not available | Data not available | Isothermal Saturation |
| 37 | Data not available | Data not available | Isothermal Saturation | |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Isothermal Saturation |
| Dimethylformamide (DMF) | 25 | Data not available | Data not available | Isothermal Saturation |
| Acetonitrile | 25 | Data not available | Data not available | Isothermal Saturation |
| Acetone | 25 | Data not available | Data not available | Isothermal Saturation |
| Nonpolar Solvents | ||||
| Dichloromethane (DCM) | 25 | Data not available | Data not available | Isothermal Saturation |
| Chloroform | 25 | Data not available | Data not available | Isothermal Saturation |
| Toluene | 25 | Data not available | Data not available | Isothermal Saturation |
| Hexane | 25 | Data not available | Data not available | Isothermal Saturation |
Experimental Protocol: Isothermal Saturation Method
The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed methodology for this experiment.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Vials with screw caps
-
Constant temperature incubator/shaker
-
Analytical balance
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
3.2. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is achieved. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is highly soluble.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the isothermal saturation method.
Caption: Workflow for solubility determination via the isothermal saturation method.
Factors Influencing Solubility
The solubility of this compound will be influenced by several factors:
-
Solvent Polarity: A key determinant of solubility is the principle of "like dissolves like." The presence of both polar (pyridinyl nitrogen) and nonpolar (quinoxaline rings) regions in the molecule suggests that it may exhibit moderate solubility in a range of solvents.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be experimentally verified.
-
pH (for aqueous solutions): The pyridinyl nitrogen can be protonated at acidic pH, which would likely increase the aqueous solubility of the compound.
-
Crystalline Form: The crystal lattice energy of the solid form of this compound will impact its solubility. Different polymorphs can exhibit different solubilities.
Conclusion
While quantitative solubility data for this compound is not currently available, this technical guide provides a robust framework for its experimental determination and reporting. The provided experimental protocol for the isothermal saturation method is a reliable approach for obtaining accurate and reproducible solubility data. The systematic collection and reporting of such data in the format suggested will be invaluable for the scientific community, particularly for researchers in drug development and materials science. It is anticipated that this compound will exhibit a solubility profile that is highly dependent on the polarity and hydrogen bonding capabilities of the solvent, and a systematic study as outlined herein is strongly recommended.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmacologically active compounds and functional materials.[1][3][4]
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 2-Chloro-3-(2-pyridinyl)quinoxaline with various arylboronic acids. While specific literature on this exact substrate is limited, the provided methodologies are based on established protocols for structurally similar heterocyclic chlorides, such as chloroquinoxalines and chloropyridines.[1][5][6] The protocols and data herein serve as a comprehensive guide for researchers looking to synthesize novel 2-aryl-3-(2-pyridinyl)quinoxaline derivatives.
Reaction Principle
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or boronate ester) with a halide or triflate, catalyzed by a palladium(0) complex. The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical yields obtained in Suzuki coupling reactions of various chloro-heterocycles with different arylboronic acids under optimized conditions. This data is compiled from studies on analogous substrates and serves as a reference for expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75-90 | 2,6-Dichloroquinoxaline |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75 | 2,6-Dichloroquinoxaline |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 63 | Pyridine-2-sulfonyl fluoride |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 23 | 2,6-Dichloroquinoxaline |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 45 | 2,6-Dichloroquinoxaline |
| 6 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 90 | 2,6-Dichloroquinoxaline |
| 7 | 4-tert-Butylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 77 | 2,6-Dichloroquinoxaline |
Note: The yields presented are based on Suzuki coupling reactions with 2,6-dichloroquinoxaline and pyridine-2-sulfonyl fluoride as reported in the literature and may vary for this compound.[5][7]
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., THF, approximately 4 mL per 0.5 mmol of the chloroquinoxaline).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-12 hours).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
General Workflow for Suzuki Coupling Reaction
Caption: A schematic overview of the experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-3-(2-pyridinyl)quinoxalines from this compound. The choice of palladium catalyst, base, and solvent system can be optimized to achieve high yields for a variety of arylboronic acids. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and apply this chemistry in their synthetic endeavors, particularly in the fields of drug discovery and materials science. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(2-pyridinyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-3-(2-pyridinyl)quinoxaline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoxaline and pyridine moieties in biologically active compounds and functional materials. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings offer a roadmap for the synthesis of a diverse range of functionalized 3-(2-pyridinyl)quinoxaline derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling of Heterocycles
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For nitrogen-containing heterocycles like quinoxalines and pyridines, these methods are particularly valuable for the construction of complex molecular architectures found in many pharmaceuticals and organic materials.[2][3] The 2-chloro position of the quinoxaline ring is activated towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The adjacent pyridinyl group at the 3-position can influence the electronic properties and reactivity of the substrate. The choice of palladium precursor, ligand, base, and solvent are critical for achieving high yields and reaction efficiency.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-(2-pyridinyl)quinoxalines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron reagent and an organic halide.[4] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.). The tube is evacuated and backfilled with argon. A palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), and a solvent like 1,4-dioxane are added.[4] The reaction mixture is then heated to 90-120 °C for 8-12 hours.[4] After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Chloroquinoxalines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 63 | [4] |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 90 | [4] |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 45 | [4] |
Note: The data presented is for the analogous coupling of 2,6-dichloroquinoxaline and is representative of the expected yields for the target substrate.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-(2-pyridinyl)quinoxalines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction allows for the synthesis of a wide range of N-aryl and N-heteroaryl amines from aryl/heteroaryl halides and primary or secondary amines.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.). A palladium precatalyst, for instance, Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%) are added.[7] The vial is sealed, and anhydrous toluene is added. The reaction mixture is stirred and heated at 100-110 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography to afford the desired 2-amino-3-(2-pyridinyl)quinoxaline derivative.
Quantitative Data for Buchwald-Hartwig Amination of Chloroquinolines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (0.05) | BrettPhos (0.15) | K₂CO₃ | EtOH | Reflux | 2 | 95 | [7] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (0.05) | BrettPhos (0.15) | K₂CO₃ | EtOH | Reflux | 2 | 98 | [7] |
| 3 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 100 | 24 | 85 | [7] |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 92 | [8] |
Note: The data is from analogous reactions with chloroquinoline and chloroquinoxaline derivatives and serves as a guideline for expected yields.
Buchwald-Hartwig Amination Logical Pathway
Caption: Logical pathway for Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-(2-pyridinyl)quinoxalines
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9] This reaction is a powerful tool for the synthesis of substituted alkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a solvent mixture such as THF and triethylamine, a palladium catalyst like Pd(PPh₃)₂Cl₂ (5 mol%) and a copper co-catalyst such as CuI (10 mol%) are added.[10] The reaction mixture is stirred at room temperature or slightly elevated temperatures for 6-24 hours under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Sonogashira Coupling of Chloroquinoxalines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 12 | 85 | [10] |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 12 | 78 | [10] |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 12 | 92 | [10] |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 12 | 75 | [10] |
Note: Data is based on the Sonogashira coupling of 2-chloro-3-methoxyquinoxaline and is indicative of the potential outcomes.
Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Heck Reaction: Synthesis of 2-Alkenyl-3-(2-pyridinyl)quinoxalines
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[11] It is a highly effective method for the synthesis of substituted alkenes.[12]
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (1.0 equiv.), an alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand like P(o-tol)₃ (10 mol%), and a base, for example, triethylamine (2.0 equiv.) in a suitable solvent like DMF is heated in a sealed tube at 100-140 °C for 12-24 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data for Heck Reaction of Chloroquinoxalines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 24 | 75 | [12] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 24 | 82 | [12] |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 24 | 68 | [12] |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 140 | 24 | 55 | [12] |
Note: The presented data is based on analogous Heck reactions of chloro-N-heterocycles and serves as a general guide.
Heck Reaction Logical Relationship
Caption: Key components for a successful Heck reaction.
References
- 1. search.library.nyu.edu [search.library.nyu.edu]
- 2. Quinoxaline synthesis [organic-chemistry.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scienceopen.com [scienceopen.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quoxaline Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on the quinoxaline ring. The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization of this bicyclic heterocycle through nucleophilic substitution is a cornerstone for the development of novel therapeutic agents.[1][2]
Introduction to Nucleophilic Substitution on Quinoxaline
The quinoxaline ring system, composed of a fused benzene and pyrazine ring, is electron-deficient in nature. This property makes it susceptible to nucleophilic attack, particularly at the carbon atoms of the pyrazine ring (C-2 and C-3 positions). Nucleophilic substitution reactions are therefore a powerful tool for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Common types of nucleophilic substitution reactions on the quinoxaline ring include:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated quinoxaline ring by a nucleophile.
-
Substitution of Hydrogen: In this type of reaction, a hydrogen atom on the quinoxaline ring is replaced by a nucleophile, often requiring an oxidizing agent to restore aromaticity.
-
Chichibabin-type Reactions: This classic reaction involves the amination of N-heterocycles and can be adapted for the introduction of amino groups onto the quinoxaline scaffold.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: While not a direct nucleophilic substitution on the parent ring, these reactions are crucial for functionalizing halo-quinoxalines with a broad range of nucleophilic partners.
These reactions have been instrumental in the synthesis of quinoxaline derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]
Key Nucleophilic Substitution Reactions and Protocols
Nucleophilic Aromatic Substitution (SNAr) on Halo-Quinoxalines
SNAr reactions are widely employed for the functionalization of quinoxalines bearing a suitable leaving group, most commonly a chlorine atom, at the 2- or 3-position. The electron-withdrawing nature of the pyrazine nitrogen atoms facilitates the addition-elimination mechanism.
Application: Synthesis of 2,3-disubstituted quinoxalines with diverse functionalities, including amino, alkoxy, and thioether groups, which are key moieties in many biologically active molecules.[3]
General Workflow for SNAr on 2,3-Dichloroquinoxaline:
Caption: General workflow for SNAr reactions on 2,3-dichloroquinoxaline.
Experimental Protocol: Synthesis of 2-Chloro-3-(substituted-amino)quinoxalines
This protocol is adapted from the synthesis of asymmetrically substituted quinoxalines.[3]
Materials:
-
2,3-Dichloroquinoxaline (1.0 eq)
-
Substituted amine (e.g., 4-chloroaniline) (1.0 eq)
-
Solvent (e.g., Ethanol or DMF)
-
Base (e.g., Triethylamine or Potassium Carbonate) (optional, depending on the nucleophile)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloroquinoxaline in the chosen solvent.
-
Add the substituted amine to the solution.
-
If necessary, add a base to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The reaction is typically conducted at room temperature to favor monosubstitution.[3]
-
Upon completion, quench the reaction with water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-chloro-3-(substituted-amino)quinoxaline.
Quantitative Data Summary for SNAr on 2,3-Dichloroquinoxaline:
| Nucleophile | Product | Yield (%) | Reference |
| Thiophenol | 2-Chloro-3-(phenylthio)quinoxaline | Good to Excellent | [3] |
| 4-Chloroaniline | 2-Chloro-3-(4-chloroanilino)quinoxaline | Good to Excellent | [3] |
| Hydrazine | 2-Chloro-3-hydrazinylquinoxaline | Good to Excellent | [3] |
| Various Amines | 2,3-Bis(substituted-amino)quinoxalines | Good to Excellent | [3] |
| Various Thiols | 2,3-Bis(substituted-thio)quinoxalines | Good to Excellent | [3] |
Nucleophilic Substitution of Hydrogen
Direct substitution of a hydrogen atom on the quinoxaline ring by a nucleophile is a highly atom-economical method for C-C and C-heteroatom bond formation. This reaction often proceeds via an initial nucleophilic addition to form a dihydroquinoxaline intermediate, followed by oxidation to restore aromaticity.
Application: Introduction of alkyl, aryl, and heteroaryl substituents at the 2- and 3-positions of the quinoxaline core, providing access to novel chemical space for drug discovery.[1]
Logical Relationship for Nucleophilic Substitution of Hydrogen:
Caption: Pathway for oxidative nucleophilic substitution of hydrogen (ONSH).
Experimental Protocol: Synthesis of 3-Butyl-2-phenylquinoxaline
This protocol is based on the nucleophilic substitution of hydrogen on 2-phenylquinoxaline.[1]
Materials:
-
2-Phenylquinoxaline (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line or inert atmosphere setup
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of 2-phenylquinoxaline in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi dropwise.
-
Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to room temperature.
-
The reaction is left to stir for an extended period (e.g., 18 hours) to allow for oxidative rearomatization by atmospheric oxygen.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield 3-butyl-2-phenylquinoxaline.
Quantitative Data Summary for Nucleophilic Substitution on 2-Substituted Quinoxalines:
| 2-Substituent | Nucleophile | Product | Yield (%) | Reference |
| Phenyl | n-BuLi | 3-Butyl-2-phenylquinoxaline | 66 | [1] |
| Phenyl | PhLi | 2,3-Diphenylquinoxaline | 75 | [1] |
| Butyl | 2-Furyllithium | 2-Butyl-3-(furan-2-yl)quinoxaline | 91 | [1] |
| Phenylacetylide | n-BuLi | 3-Butyl-2-(2-phenylethynyl)quinoxaline | 56 | [1] |
Chichibabin Amination
The Chichibabin reaction is a method for the amination of nitrogen-containing heterocycles using sodium amide or related reagents. While classically applied to pyridines, the principles can be extended to quinoxalines for the direct introduction of an amino group. The reaction proceeds via nucleophilic addition of the amide anion followed by elimination of a hydride ion.[5]
Application: A direct method for the synthesis of aminoquinoxalines, which are important intermediates and pharmacophores.
Signaling Pathway Analogy for Chichibabin Reaction:
Caption: Simplified mechanism of the Chichibabin reaction.
General Experimental Protocol for Chichibabin-type Amination:
Note: The Chichibabin reaction on quinoxaline is less commonly reported than on pyridine. The following is a generalized protocol based on the reaction with pyridines and may require optimization for quinoxaline substrates.[5][6]
Materials:
-
Quinoxaline derivative
-
Sodium amide (NaNH₂)
-
Anhydrous aprotic solvent (e.g., xylene or toluene)
-
Ammonium salt (for work-up)
-
Standard apparatus for high-temperature reactions under an inert atmosphere
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the quinoxaline derivative and the anhydrous solvent.
-
Carefully add sodium amide in portions. Caution: Sodium amide is highly reactive and moisture-sensitive.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can sometimes be monitored by the evolution of hydrogen gas.[5]
-
After several hours, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of an ammonium salt (e.g., ammonium chloride) to neutralize any remaining sodium amide and hydrolyze the product salt.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic extracts, dry over a suitable drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Applications in Drug Development
Nucleophilic substitution reactions on the quinoxaline ring have been pivotal in the synthesis of numerous compounds with significant therapeutic potential.
-
Anticancer Agents: Many quinoxaline derivatives synthesized via nucleophilic substitution have shown potent anticancer activity. For instance, the substitution at the C-2 and C-3 positions has led to the discovery of compounds that act as kinase inhibitors.
-
Antimicrobial Agents: The introduction of various amino and thioether side chains through SNAr reactions on 2,3-dichloroquinoxaline has yielded compounds with significant antibacterial and antifungal activities.[3]
-
Antiviral and Anti-HIV Agents: Functionalized quinoxalines are being investigated for their potential to inhibit viral replication.
-
Neuroprotective Agents: Certain substituted quinoxalines have shown promise in the treatment of neurodegenerative diseases.[1]
The versatility of nucleophilic substitution reactions allows for the generation of large libraries of quinoxaline derivatives for high-throughput screening, accelerating the drug discovery process.
Conclusion
Nucleophilic substitution reactions are indispensable tools for the chemical modification of the quinoxaline ring. The protocols and data presented herein provide a foundation for researchers to design and execute synthetic strategies towards novel quinoxaline-based compounds for applications in drug development and materials science. Careful consideration of the substrate, nucleophile, and reaction conditions is crucial for achieving the desired products in high yields.
References
- 1. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols: 2-Chloro-3-(2-pyridinyl)quinoxaline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a versatile template for the design of therapeutic agents with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3] The 2-Chloro-3-(2-pyridinyl)quinoxaline is a specific derivative that holds promise as a lead compound for drug discovery, particularly in the realm of oncology. The presence of the reactive chloro group at the 2-position allows for further molecular modifications to optimize its pharmacological profile, while the pyridinyl moiety can influence its target binding and pharmacokinetic properties.
These application notes provide an overview of the potential applications of this compound in medicinal chemistry, with a focus on its role as a potential anticancer agent. Detailed, representative experimental protocols for its synthesis and biological evaluation are also presented, based on established methodologies for analogous quinoxaline derivatives.
Potential Therapeutic Applications
The primary therapeutic application of this compound and its derivatives lies in the field of oncology . The quinoxaline core is a key feature in numerous compounds exhibiting potent cytotoxic effects against a range of cancer cell lines.[3]
Anticancer Activity:
Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms of action, including:
-
Topoisomerase II Inhibition: Some quinoxaline compounds have been identified as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair.[4] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
-
Kinase Inhibition: The quinoxaline scaffold is a common feature in many kinase inhibitors.[5] Derivatives have been developed to target various kinases involved in cancer cell signaling pathways, such as VEGFR-2, Pim-1/2, and CK2. Inhibition of these kinases can disrupt tumor growth, angiogenesis, and survival.
-
Induction of Apoptosis: A significant mechanism by which quinoxaline derivatives exhibit their anticancer activity is through the induction of programmed cell death, or apoptosis.[6][7] This is often achieved through the intrinsic (mitochondrial) pathway, involving the modulation of pro- and anti-apoptotic proteins.
Quantitative Data Summary
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IV (Quinoxaline Derivative) | PC-3 (Prostate) | 2.11 | [8] |
| Compound IV (Quinoxaline Derivative) | HepG2 (Liver) | >100 | [8] |
| Compound 12 (Quinoxaline Derivative) | A549 (Lung) | 0.19 | [9] |
| Compound 12 (Quinoxaline Derivative) | HCT116 (Colon) | 0.51 | [9] |
| Compound 12 (Quinoxaline Derivative) | MCF-7 (Breast) | 0.23 | [9] |
| Compound 1c (Pyrrolo[1,2-a]quinoxaline) | Human CK2 (enzyme) | 0.049 | [10] |
| Compound 49 (Indolo[2,3-b]quinoline) | HCT116 (Colon) | 0.35 | [7] |
| Compound 49 (Indolo[2,3-b]quinoline) | Caco-2 (Colon) | 0.54 | [7] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of this compound, based on established methods for similar compounds.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar chloro-quinoxaline derivatives.[1][5]
Materials:
-
o-Phenylenediamine
-
2-Pyridinylglyoxal (or a suitable precursor)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 3-(2-Pyridinyl)quinoxalin-2(1H)-one.
-
Dissolve o-phenylenediamine (1 equivalent) and 2-pyridinylglyoxal (1 equivalent) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Chlorination to this compound.
-
Suspend the 3-(2-pyridinyl)quinoxalin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC-3, HCT116, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the effect of the compound on the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression levels of the target proteins.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway modulated by this compound.
Figure 1. Synthetic workflow for this compound.
Figure 2. Proposed intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-3-(2-pyridinyl)quinoxaline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-(2-pyridinyl)quinoxaline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive C-Cl bond at the 2-position of the quinoxaline ring, which is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The adjacent 2-pyridinyl moiety can act as a bidentate ligand, enabling the synthesis of novel metal complexes and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including its synthesis, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed C-N and C-C bond-forming reactions.
Synthesis of this compound
The preparation of the title compound is typically achieved in a two-step sequence starting from commercially available reagents: 1) condensation of an o-phenylenediamine with a 2-pyridyl substituted α-ketoester to form the quinoxalin-2(1H)-one intermediate, and 2) subsequent chlorination.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(Pyridin-2-yl)quinoxalin-2(1H)-one
-
To a solution of o-phenylenediamine (1.0 eq) in ethanol, add ethyl 2-(pyridin-2-yl)-2-oxoacetate (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the quinoxalinone intermediate.
Step 2: Synthesis of this compound
-
Suspend the 3-(pyridin-2-yl)quinoxalin-2(1H)-one (1.0 eq) obtained from the previous step in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.
-
After completion, cool the mixture to room temperature and carefully distill off the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol or petroleum ether) to obtain the purified this compound.[1]
Applications in C-N Bond Formation
The activated C-Cl bond is highly amenable to displacement by nitrogen nucleophiles, enabling the synthesis of a diverse library of amino-substituted quinoxalines.
Nucleophilic Aromatic Substitution (SNAr) with Amines
Direct reaction with primary or secondary amines, such as piperidine or morpholine, provides a straightforward method for synthesizing 2-amino-3-(2-pyridinyl)quinoxaline derivatives.
Table 1: Representative SNAr Reactions with Amines (Analogous Systems)
| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Piperidine | Acetonitrile | K₂CO₃ | Reflux | 8 | >90 |
| 2 | Morpholine | Acetonitrile | K₂CO₃ | Reflux | 8 | >90 |
| 3 | Aniline | n-Butanol | - | Reflux | 12 | 85 |
| 4 | Hydrazine | Ethanol | - | 0 | 2 | >95 |
Data is representative of reactions with analogous 2-chloroquinoxaline substrates.[2][3]
Experimental Protocol: SNAr with Morpholine
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic base.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the desired product.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic amines or to achieve milder reaction conditions, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed cross-coupling reaction offers broad substrate scope and functional group tolerance.[4][5][6]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Aniline | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | >90 |
| 2 | Indole | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| 3 | Primary Amine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80 | >90 |
Data is representative of general Buchwald-Hartwig amination protocols.[7]
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 mol%), BrettPhos (0.15 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).[7]
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add this compound (1.0 eq), aniline (1.2 eq), and anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 12-24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl product.
Applications in C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are also instrumental in forming C-C bonds, enabling the arylation or alkynylation of the quinoxaline core.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful method for creating biaryl linkages by coupling the chloroquinoxaline with an organoboron reagent, typically an arylboronic acid or ester. The high electrophilicity at the C2 position of the quinoxaline ring facilitates this transformation.[8]
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Table 3: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Pd Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 75-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 | 12 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 45 |
Data compiled from reactions on 2,6-dichloroquinoxaline, demonstrating reactivity at the C2 position.[9]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
In a flask, combine this compound (1.0 eq), phenylboronic acid (1.3 eq), potassium phosphate (K₃PO₄, 2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[9]
-
Add anhydrous THF as the solvent.
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 90 °C under an inert atmosphere for 8-12 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the 2-phenyl-3-(2-pyridinyl)quinoxaline.
Workflow in Drug Discovery
This building block is ideal for generating diverse chemical libraries for high-throughput screening. A typical workflow involves parallel synthesis where the core is reacted with various amines, boronic acids, or other nucleophiles to rapidly produce a large number of distinct analogues.
Caption: Drug Discovery Workflow using the Quinoxaline Building Block.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Functionalization of 2-Chloro-3-(2-pyridinyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of 2-Chloro-3-(2-pyridinyl)quinoxaline, a key heterocyclic scaffold in medicinal chemistry. The quinoxaline nucleus is a prevalent feature in a wide range of biologically active compounds, exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] The protocols outlined below focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods enable the synthesis of diverse libraries of novel quinoxaline derivatives for screening and drug development.
General Functionalization Workflow
The chlorine atom at the C-2 position of the quinoxaline ring is susceptible to nucleophilic substitution and is an ideal handle for introducing molecular diversity through cross-coupling reactions. The pyridinyl group at the C-3 position may influence the electronic properties and reactivity of the scaffold. The general strategy involves coupling the this compound core with a variety of boronic acids/esters or amines to generate novel substituted products.
Caption: General workflow for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura C-C Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. This protocol is adapted from procedures for the regioselective coupling of 2,6-dichloroquinoxaline and may require optimization for the specific substrate.[2]
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or Dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-3-(2-pyridinyl)quinoxaline.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Data
The following table presents yield data for the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline with various arylboronic acids. This serves as a reference for expected outcomes when functionalizing the 2-chloro position of similar quinoxaline scaffolds.[2]
| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Yield (%)[2] |
| 1 | Phenylboronic acid | 6-Chloro-2-phenylquinoxaline | 94 |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-2-(4-methoxyphenyl)quinoxaline | 95 |
| 3 | 4-Tolylboronic acid | 6-Chloro-2-(4-tolyl)quinoxaline | 93 |
| 4 | 4-Fluorophenylboronic acid | 6-Chloro-2-(4-fluorophenyl)quinoxaline | 89 |
| 5 | Thiophen-2-ylboronic acid | 6-Chloro-2-(thiophen-2-yl)quinoxaline | 85 |
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[3] It is a powerful tool for synthesizing aryl amines from aryl halides.[3] This general protocol is based on established methods and may require optimization.[4][5]
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and cap the tube. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-amino-3-(2-pyridinyl)quinoxaline derivative.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Representative Data
The following table provides representative yields for the Buchwald-Hartwig amination of various aryl chlorides with different amines. These values illustrate the general efficiency of the reaction.
| Entry | Aryl Chloride | Amine | Catalyst/Ligand | Base | Yield (%) |
| 1 | 2-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | 98 |
| 2 | 4-Chloroanisole | Morpholine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 95 |
| 3 | 2-Chloropyridine | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 92 |
| 4 | 2-Chloroquinoline | Piperidine | Pd(OAc)₂ / DavePhos | K₂CO₃ | 90 |
| 5 | 1-Chloronaphthalene | Benzylamine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | 96 |
Note: Data in this table is compiled from general literature on Buchwald-Hartwig aminations and serves as a guide. Yields for this compound may vary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Chloro-3-(2-pyridinyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Chloro-3-(2-pyridinyl)quinoxaline in high-throughput screening (HTS) campaigns. This document is intended to guide researchers in the design and execution of biochemical and cell-based assays to identify and characterize modulators of relevant biological pathways.
Introduction to this compound
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The subject of these notes, this compound, is a specific analog that holds promise for targeted drug discovery efforts. Its structural features suggest potential interactions with various biological targets, making it a valuable scaffold for screening libraries. High-throughput screening provides an efficient means to explore the biological activity of this and similar compounds against a wide array of targets and pathways.[2]
Application 1: High-Throughput Screening for Kinase Inhibitors
Many quinoxaline derivatives have been identified as potent kinase inhibitors, particularly targeting pathways such as the PI3K/mTOR signaling cascade, which is frequently dysregulated in cancer.[3][4] This section outlines a protocol for a biochemical HTS assay to identify kinase inhibitors.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a generic HTRF® assay to measure the inhibitory activity of this compound against a target kinase (e.g., PI3Kα).
Materials:
-
Target Kinase (e.g., recombinant human PI3Kα)
-
Kinase Substrate (e.g., biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
HTRF® Detection Reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well low-volume white plates
Procedure:
-
Compound Dispensing: Dispense 50 nL of this compound at various concentrations (e.g., from 10 mM to 1 nM stocks in DMSO) into the assay plate using an acoustic dispenser. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 5 µL of the target kinase solution (e.g., 2 nM final concentration) in assay buffer to all wells except the negative controls. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a mixture of the kinase substrate (e.g., 50 nM final concentration) and ATP (at the Kₘ concentration for the specific kinase) in assay buffer to all wells.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the HTRF® detection reagent mix (containing the Europium cryptate-labeled antibody and Streptavidin-XL665) in detection buffer.
-
Signal Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Data Presentation: Example Kinase Inhibition Data
The following table summarizes hypothetical screening results for this compound and other quinoxaline analogs against a panel of kinases.
| Compound ID | Target Kinase | Assay Format | IC₅₀ (µM) |
| This compound | PI3Kα | HTRF® | 0.58 |
| Analog A | PI3Kα | HTRF® | 1.2 |
| Analog B | PI3Kα | HTRF® | > 50 |
| This compound | mTOR | HTRF® | 1.2 |
| Analog A | mTOR | HTRF® | 3.5 |
| Analog B | mTOR | HTRF® | > 50 |
| This compound | GSK3β | HTRF® | 15.7 |
| Analog A | GSK3β | HTRF® | 25.1 |
| Analog B | GSK3β | HTRF® | > 50 |
Signaling Pathway Diagram: PI3K/mTOR Inhibition
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Application 2: Cell-Based High-Throughput Screening for Antiviral Activity
Quinoxaline derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle.[5][6] This section provides a protocol for a cell-based HTS assay to identify compounds with antiviral activity, for example, against a specific virus protease.
Experimental Protocol: Cell-Based Viral Protease Reporter Assay
This protocol describes a cell-based assay using a reporter system to measure the activity of a viral protease and its inhibition by this compound.
Materials:
-
Host cell line (e.g., HEK293T)
-
Reporter plasmid (e.g., expressing a fluorescent protein linked by a protease-specific cleavage site)
-
Viral protease expression plasmid
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
384-well clear-bottom black plates
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed host cells into 384-well plates at a density that will result in 80-90% confluency at the time of assay.
-
Transfection: Co-transfect the cells with the reporter plasmid and the viral protease expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Addition: After 24 hours of transfection, add this compound at various concentrations to the cells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Cell Lysis (optional, depending on reporter): If required for the reporter system, lyse the cells using a compatible lysis buffer.
-
Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent reporter. A decrease in the fluorescence signal of a cleavage-dependent reporter would indicate inhibition of the protease.
-
Data Analysis: Normalize the fluorescence signal to a cell viability readout (e.g., CellTiter-Glo®) to account for cytotoxicity. Calculate the percent inhibition and determine the EC₅₀ value from the dose-response curve.
Data Presentation: Example Antiviral Activity Data
The following table presents hypothetical data from a primary screen and subsequent dose-response analysis for antiviral activity.
| Compound ID | Primary Screen Inhibition (%) at 10 µM | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | 85.2 | 2.1 | > 50 | > 23.8 |
| Analog C | 45.7 | 15.8 | > 50 | > 3.2 |
| Analog D | 12.3 | > 50 | > 50 | - |
| Positive Control | 98.5 | 0.1 | > 50 | > 500 |
Workflow Diagram: Antiviral HTS Campaign
Caption: A typical workflow for a cell-based antiviral HTS campaign.
Conclusion
The protocols and data presented in these application notes provide a framework for the high-throughput screening of this compound and its analogs. By adapting these methodologies, researchers can efficiently explore the therapeutic potential of this chemical scaffold against a range of biological targets and diseases. The provided diagrams offer a visual representation of a key signaling pathway and a standard screening workflow to aid in experimental design and data interpretation.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Biological Evaluation of 2-Chloro-3-(2-pyridinyl)quinoxaline Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This document provides detailed application notes and protocols for the in vitro biological evaluation of a specific series of these compounds: 2-Chloro-3-(2-pyridinyl)quinoxaline analogs. The following sections outline the methodologies for assessing their cytotoxic effects, impact on cell cycle progression, and ability to induce apoptosis.
Part 1: Cytotoxicity Evaluation
Application Note:
The initial step in evaluating the anticancer potential of the this compound analogs is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[2][3] The concentration of the drug that inhibits cell growth by 50% (IC50) is a standard measure of its cytotoxic potency.
Data Presentation: Cytotoxicity (IC50 Values)
Researchers should use the following table to record and compare the IC50 values (in µM) of the this compound analogs across different cancer cell lines after a 48-hour treatment period.
| Compound ID | Analog Structure/Substitution | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) | IC50 (µM) vs. PC-3 (Prostate Cancer) | IC50 (µM) vs. Normal Cell Line (e.g., WI-38) | Selectivity Index (SI)* |
| Control-1 | Doxorubicin | |||||
| Q-Analog-1 | R = H | |||||
| Q-Analog-2 | R = CH3 | |||||
| Q-Analog-3 | R = OCH3 | |||||
| Q-Analog-4 | R = Cl |
*Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line.
Experimental Protocol: MTT Assay[3][4][5][6]
Materials:
-
This compound analogs (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, HCT116, PC-3) and a normal cell line (e.g., WI-38)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline analogs in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value for each compound.
Visualization: MTT Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Part 2: Cell Cycle Analysis
Application Note:
To understand the mechanism of cytotoxicity, it is crucial to investigate the effect of the this compound analogs on cell cycle progression. Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), which can lead to apoptosis.[5] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[6][7]
Data Presentation: Cell Cycle Distribution
Researchers should use the following table to summarize the percentage of cells in each phase of the cell cycle after treatment with the quinoxaline analogs at their respective IC50 concentrations for 24 hours.
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic Cells) |
| Vehicle Control | - | ||||
| Q-Analog-X | IC50 | ||||
| Q-Analog-Y | IC50 |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry[8][9][11][12]
Materials:
-
Cancer cell line of interest
-
This compound analogs
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol[6]
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinoxaline analogs at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,200 rpm for 5 minutes.[6]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[6] Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak represents apoptotic cells with fragmented DNA.
Visualization: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Part 3: Apoptosis Detection
Application Note:
Induction of apoptosis is a hallmark of many effective anticancer drugs. To confirm that the cytotoxic effects of the this compound analogs are mediated through apoptosis, Western blot analysis can be performed to detect key apoptotic protein markers.[8] This technique allows for the quantification of changes in the expression levels of pro-apoptotic and anti-apoptotic proteins.[8] Key markers include cleaved caspases (e.g., caspase-3, caspase-8, caspase-9) and cleaved PARP-1, which are indicators of apoptosis execution.[8][9]
Data Presentation: Apoptosis Marker Expression
Researchers should use the following table to document the relative expression levels of key apoptotic proteins after treating cells with the quinoxaline analogs. Expression levels can be quantified by densitometry and normalized to a loading control like β-actin.
| Treatment | Concentration (µM) | Relative Expression of Cleaved Caspase-3 | Relative Expression of Cleaved PARP-1 | Relative Expression of Bcl-2 | Relative Expression of Bax |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| Q-Analog-X | IC50 | ||||
| Q-Analog-Y | IC50 |
Experimental Protocol: Western Blot for Apoptotic Markers[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
This compound analogs
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the quinoxaline analogs, then lyse the cells in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Visualization: Apoptosis Signaling Pathway
Caption: Proposed apoptotic signaling pathway induced by the quinoxaline analogs.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. google.com [google.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Application Notes and Protocols for Fluorescent Probes Derived from 2-Chloro-3-(2-pyridinyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and utilization of novel fluorescent probes synthesized from the versatile starting material, 2-Chloro-3-(2-pyridinyl)quinoxaline. This scaffold offers a unique platform for the design of "turn-on" or ratiometric fluorescent sensors for a variety of analytes, including metal ions and small molecules, making it a valuable tool in chemical biology and drug discovery.
Introduction
The this compound core is an attractive scaffold for the development of fluorescent probes due to its inherent photophysical properties and the reactive chlorine atom at the 2-position. This chlorine atom can be readily displaced via nucleophilic aromatic substitution (SNAr) or engaged in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the straightforward introduction of various fluorophores and recognition moieties, enabling the rational design of probes with tailored specificities and sensing mechanisms.
The general principle behind the design of fluorescent probes from this scaffold involves the modulation of photophysical processes like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) upon analyte binding. In the "off" state, the probe may be non-fluorescent or weakly fluorescent. Upon interaction with the target analyte, a conformational change or an electronic perturbation can disrupt the quenching pathway (e.g., PET) or enhance ICT, leading to a "turn-on" of fluorescence.
Key Synthetic Strategies
The development of a diverse library of fluorescent probes from this compound can be achieved through two primary synthetic routes:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters allows for the introduction of a wide range of fluorescent aromatic systems.
-
Sonogashira Coupling: Coupling with terminal alkynes provides a rigid linker to fluorescent groups, often resulting in probes with desirable photophysical properties.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Reaction with amine- or thiol-containing fluorophores or recognition units allows for the direct attachment of these moieties to the quinoxaline core.
-
These synthetic strategies are illustrated in the workflow diagram below.
Data Presentation: Photophysical Properties of Exemplary Probes
| Probe ID | 2-Substituent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Target Analyte |
| QP-NH2 | -NH2 | 380 | 450 | 70 | 0.25 | pH |
| QP-BODIPY | BODIPY | 490 | 515 | 25 | 0.85 | Metal Ions |
| QP-Naphth | Naphthalene | 350 | 480 | 130 | 0.40 | Polarity |
| QP-An | Anthracene | 365 | 420 | 55 | 0.60 | Anions |
| 2-CPQ | 2-pyridinyl | 451, 518, 556 | 607, 653 | - | 0.21 | - |
Signaling Pathways and Sensing Mechanisms
The fluorescent response of these probes upon analyte detection is typically governed by established photophysical principles. Below are diagrams illustrating two common sensing mechanisms.
Photoinduced Electron Transfer (PET) "Turn-On" Sensing
In a PET sensor, the quinoxaline-pyridinyl fluorophore is linked to a recognition moiety that can act as an electron donor (or acceptor). In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the recognition unit, quenching the fluorescence. Upon binding of the analyte to the recognition moiety, the electron transfer process is inhibited, resulting in a "turn-on" of fluorescence.
Intramolecular Charge Transfer (ICT) Based Sensing
ICT probes feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. The quinoxaline moiety can act as the acceptor. Analyte binding to either the donor or acceptor can alter the electronic properties of the system, leading to a change in the energy of the ICT state and a corresponding shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Challenges in the synthesis of this compound can arise at two main stages: the initial cyclocondensation to form the quinoxaline core and the subsequent chlorination. Below are common issues and recommended solutions.
Problem 1: Low or No Yield of 2-Hydroxy-3-(2-pyridinyl)quinoxaline (Intermediate)
Q1: I am not getting any product, or the yield of the quinoxalinone intermediate is very low. What are the possible causes?
A1: A low yield in the initial cyclocondensation step can be attributed to several factors:
-
Purity of Reactants: The purity of o-phenylenediamine and the pyridinyl-α-ketoacid/ester is crucial. Impurities in o-phenylenediamine can lead to side reactions and discoloration of the product. Ensure the starting materials are of high purity, and consider recrystallization or distillation if necessary.
-
Reaction Conditions: The condensation reaction often requires specific pH and temperature conditions. The classic synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which can be sensitive to the reaction environment.[1][2]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While ethanol or acetic acid are commonly used, exploring other solvents like toluene or solvent-free conditions might be beneficial.[1][2]
-
Catalyst: The use of a catalyst can improve yields. Phenol has been shown to be an efficient and inexpensive catalyst for quinoxaline synthesis at room temperature.[2]
Q2: My reaction mixture is turning dark, and I am getting a lot of side products. How can I minimize this?
A2: The formation of dark-colored byproducts is often due to the oxidation of o-phenylenediamine.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the starting material.
-
Temperature Control: Avoid excessively high temperatures, as this can promote side reactions and decomposition.
-
Gradual Addition of Reactants: Adding the reactants slowly can help to control the reaction exotherm and reduce the formation of byproducts.
Problem 2: Inefficient Chlorination of 2-Hydroxy-3-(2-pyridinyl)quinoxaline
Q3: The conversion of the hydroxy intermediate to the final chloro product is incomplete. How can I drive the reaction to completion?
A3: Incomplete chlorination with phosphorus oxychloride (POCl₃) is a common issue.
-
Excess POCl₃: Using a significant excess of POCl₃ often helps to ensure complete conversion. The reaction can be run using POCl₃ as both the reagent and the solvent.[3][4]
-
Reaction Temperature and Time: The chlorination of quinoxalinones typically requires heating. Refluxing the mixture for an adequate amount of time (e.g., 2-4 hours) is often necessary.[3][5] Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
-
Addition of a Base: The presence of a base, such as pyridine or triethylamine, can facilitate the chlorination reaction.[6]
-
Moisture Content: Ensure that the starting hydroxyquinoxaline is completely dry, as moisture will react with POCl₃ and reduce its effectiveness.[5]
Q4: I am observing the formation of significant impurities during the chlorination step. What are these and how can I avoid them?
A4: Side reactions during chlorination can lead to impurities that are difficult to remove.
-
Phosphorylated Intermediates: The reaction of quinazolinones with POCl₃ can form phosphorylated intermediates. Controlling the reaction temperature can help manage the formation and conversion of these intermediates. An initial phosphorylation can occur at lower temperatures, followed by conversion to the chloro product upon heating.[7][8][9]
-
Work-up Procedure: The work-up of the reaction is critical. Pouring the reaction mixture onto ice and then neutralizing with a base like sodium bicarbonate or sodium hydroxide is a standard procedure to decompose excess POCl₃ and isolate the product.[3][4] Care must be taken as this quenching process is highly exothermic.
Frequently Asked Questions (FAQs)
Q5: What is the most common synthetic route for this compound?
A5: A common and effective method is a two-step synthesis. The first step is the cyclocondensation of o-phenylenediamine with a 2-pyridinyl-α-ketoacid or its ester to form 2-hydroxy-3-(2-pyridinyl)quinoxaline. The second step involves the chlorination of this intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
Q6: Are there any one-pot methods available for this synthesis?
A6: While a specific one-pot synthesis for this compound is not widely reported, one-pot syntheses for similar quinoxaline derivatives exist. These often involve the reaction of an o-phenylenediamine with a suitable precursor in the presence of a catalyst that facilitates both the cyclization and subsequent functionalization. For instance, an iodine-catalyzed method has been used for the synthesis of 6-chloro-2,3-di(pyridine-2-yl)quinoxaline.[10][11]
Q7: What are the typical yields I can expect for this synthesis?
A7: Yields can vary significantly depending on the specific conditions and scale of the reaction. For the cyclocondensation step, yields can range from moderate to high (60-95%) depending on the catalyst and conditions used.[1][2] The chlorination step, when optimized, can also proceed in good yield (around 60% has been reported for a similar compound).[3]
Q8: What are the best practices for purifying the final product?
A8: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether.[3] Column chromatography using silica gel is another effective method for obtaining a highly pure product.
Quantitative Data Summary
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclocondensation | o-phenylenediamine, Benzil | Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temp | 0.17 | 98 | [2] |
| Cyclocondensation | o-phenylenediamine, Benzil | AlCuMoVP | Toluene | 25 | 2 | 92 | [1] |
| Chlorination | 2-Hydroxy-3-methylquinoxaline | POCl₃ | Neat | Reflux | 1.5 | 60 | [3] |
| Chlorination | Hydroxy-pyrimidines | POCl₃ (equimolar), Pyridine | Solvent-free | 140-160 | 2 | >90 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-3-(2-pyridinyl)quinoxaline (Intermediate)
This protocol is based on general methods for quinoxaline synthesis.
-
To a stirred solution of o-phenylenediamine (1 mmol) and 2-pyridinyl-α-ketoacid (1 mmol) in a 7:3 mixture of ethanol and water (10 mL), add phenol (0.2 mmol, 20 mol%).[2]
-
Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to facilitate crystallization.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
For further purification, the product can be recrystallized from hot ethanol.
Protocol 2: Synthesis of this compound
This protocol is adapted from the chlorination of similar hydroxyquinoxalines.
-
Place 2-hydroxy-3-(2-pyridinyl)quinoxaline (10 mmol) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction can be run neat or with a co-solvent if necessary.[3][4]
-
Reflux the mixture for 1.5-2 hours, monitoring the reaction by TLC until the starting material is consumed.[3]
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from petroleum ether or another suitable solvent.[3]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for improving synthesis yield.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-2-yl Quinoxaline (2-CPQ) Derivative As a Novel Pink Fluorophore: Synthesis, and Chemiluminescence Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most common and effective purification techniques for this compound and similar heterocyclic compounds are column chromatography and recrystallization.[1][2][3][4][5][6] The choice between these methods often depends on the nature and quantity of impurities present in the crude product.
Q2: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an essential technique for monitoring the purification process.[3] By spotting the crude mixture, collected fractions from column chromatography, and the mother liquor from recrystallization, you can assess the separation of the desired compound from impurities. A suitable solvent system for TLC will show a clear separation between the product spot and any impurity spots.
Q3: What are some common impurities I might encounter?
Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential byproducts could arise from incomplete reactions or side reactions involving the quinoxaline core or the pyridinyl substituent.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. | - Adjust Eluent Polarity: If the spots are too close together on the TLC plate, try a solvent system with a different polarity. For non-polar impurities, a less polar eluent might be effective. For more polar impurities, a more polar eluent may be necessary. A common starting point for quinoxaline derivatives is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[1][3][4] - Gradient Elution: Employ a gradient elution where the polarity of the solvent is gradually increased during the chromatography run. This can help separate compounds with a wider range of polarities. |
| The product is eluting too quickly with the solvent front. | The eluent is too polar. | Use a less polar solvent system. Increase the proportion of the non-polar solvent (e.g., hexane, petroleum ether) in your eluent mixture. |
| The product is not eluting from the column. | The eluent is not polar enough. | Increase the polarity of your solvent system by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of the product band on the column. | - The compound may be too soluble in the stationary phase. - The column may be overloaded. - The compound might be acidic or basic. | - Add a Modifier: Add a small amount of a modifier to the eluent. For example, a small percentage of triethylamine can help with basic compounds, while a little acetic acid can help with acidic compounds. - Reduce Sample Load: Ensure you are not loading too much crude product onto the column relative to the amount of stationary phase. - Dry Loading: Adsorb the crude product onto a small amount of silica gel and then load the dry powder onto the column. This can often lead to sharper bands. |
Recrystallization
| Issue | Possible Cause | Solution |
| The compound does not dissolve in the chosen solvent, even with heating. | The solvent is not suitable for dissolving the compound. | Select a different solvent. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. |
| The compound "oils out" instead of forming crystals upon cooling. | - The cooling process is too rapid. - The solution is supersaturated with impurities. | - Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. - Scratch the Flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. - Add a Seed Crystal: If available, add a small, pure crystal of the product to the cooled solution to initiate crystallization. - Pre-purification: If the crude product is very impure, a preliminary purification by column chromatography may be necessary before recrystallization. |
| No crystals form, even after prolonged cooling. | - The solution is not saturated enough. - The chosen solvent is too good at dissolving the compound. | - Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration of the compound and then try cooling again. - Add an Anti-solvent: Add a second solvent in which the compound is insoluble (but is miscible with the first solvent) dropwise until the solution becomes slightly cloudy, then warm until it is clear and allow to cool slowly. |
| Low recovery of the purified product. | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound has some solubility in the cold solvent. | - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Ensure Complete Crystallization: Allow sufficient time for crystallization at room temperature and then in an ice bath. - Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Experimental Protocols
Column Chromatography Protocol
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimum amount of the chromatography solvent or a suitable volatile solvent.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
-
Loading the Sample:
-
Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity if using a gradient. A common starting eluent for similar compounds is a mixture of ethyl acetate and n-hexane.[1]
-
Collect fractions in separate test tubes.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Recrystallization Protocol
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair. For quinoxaline derivatives, solvents like ethanol or mixtures such as chloroform/ether have been used.[5] The ideal solvent should dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry to remove any residual solvent.
-
Quantitative Data
The following table summarizes solvent systems used for the column chromatography purification of various chloroquinoxaline derivatives found in the literature. This data can serve as a starting point for optimizing the purification of this compound.
| Compound Type | Stationary Phase | Eluent System | Reference |
| 2-Substituted 6-Chloroquinoxalines | Silica gel | 25% Ethyl acetate in n-hexane | [1] |
| 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | Silica gel | 5% Ethyl acetate in n-hexane | [1] |
| 6-Bromo-2-chloro-3-(pyrazol-1-yl)quinoxaline | Silica gel | Not specified | [2] |
| 6-Bromo-2-chloro-3-(hydrazinyl)quinoxaline derivative | Silica gel | Chloroform/petroleum ether (2:1) | [2] |
| Substituted quinoxalines | Silica gel (300-400 mesh) | Petroleum ether/ethyl acetate (4:1) | [3] |
| Substituted quinolines | Silica gel | Petroleum ether/ethyl acetate (90:10 and 85:15) | [4] |
Purification Workflow
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyridinylquinoxalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of pyridinylquinoxalines. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues in pyridinylquinoxaline synthesis.
Problem 1: Low Yield of the Desired Pyridinylquinoxaline and Presence of a Major Impurity.
Possible Cause: Formation of a benzimidazole derivative as a major side product. This is one of the most common side reactions, occurring through the oxidation of the starting aldehyde to a carboxylic acid, which then condenses with the o-phenylenediamine.
Troubleshooting Steps:
-
Reaction Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the aldehyde starting material.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred to minimize the solubility of any adventitious water that could participate in aldehyde oxidation.
-
Catalyst Selection: The catalyst can play a crucial role in directing the reaction towards the desired quinoxaline product. Lewis acids are commonly used to activate the carbonyl group of the aldehyde for nucleophilic attack by the diamine. A comparative study of different catalysts can help in optimizing the reaction.
-
Temperature Control: Elevated temperatures can promote the oxidation of the aldehyde. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often suppress the formation of the benzimidazole byproduct.
Data on Catalyst and Solvent Effects on Product Distribution:
| Catalyst | Solvent | Temperature (°C) | Pyridinylquinoxaline Yield (%) | Benzimidazole Byproduct Yield (%) |
| Acetic Acid | Ethanol | Reflux | 75 | 15 |
| Iodine | DMSO | 100 | 85 | 5 |
| Cerium(IV) ammonium nitrate (CAN) | Water | Room Temp | 92 | <2 |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 80 | 10 |
Note: Yields are approximate and can vary based on specific substrates and reaction conditions.
Problem 2: Presence of an Unexpected Dimeric Byproduct.
Possible Cause: Dimerization of the pyridine-2-carbaldehyde starting material. This can be particularly problematic under basic conditions or in the presence of certain nucleophiles.
Troubleshooting Steps:
-
Control of Basicity: If a base is used, its strength and stoichiometry should be carefully controlled. Strong bases can promote the self-condensation of aldehydes.
-
Order of Addition: Adding the aldehyde slowly to the reaction mixture containing the diamine can help to ensure that it reacts with the diamine before it has a chance to dimerize.
-
Catalyst Choice: Avoid catalysts known to promote aldehyde dimerization, such as cyanide ions, unless specifically required for the reaction mechanism.
Problem 3: Incomplete Reaction or Presence of Intermediate Species.
Possible Cause: Incomplete cyclization of the initial imine intermediate or incomplete oxidation of the dihydroquinoxaline intermediate.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature to drive the cyclization and subsequent aromatization to completion.
-
Oxidant: If the reaction requires an oxidant to form the quinoxaline from a dihydroquinoxaline intermediate, ensure that a suitable oxidant is used in the correct stoichiometric amount. Common oxidants include air (oxygen), iodine, or nitrobenzene.
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and ensure the disappearance of starting materials and intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of pyridinylquinoxalines from an o-phenylenediamine and a pyridine-2-carbaldehyde?
A1: The most prevalent side reaction is the formation of the corresponding 2-(pyridin-2-yl)benzimidazole. This occurs when the pyridine-2-carbaldehyde is oxidized to picolinic acid, which then undergoes condensation with the o-phenylenediamine.
Q2: How can I minimize the formation of the benzimidazole byproduct?
A2: To minimize benzimidazole formation, it is crucial to prevent the oxidation of the aldehyde. This can be achieved by:
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using a mild catalyst that does not promote oxidation.
-
Maintaining a moderate reaction temperature.
-
Using a high-purity aldehyde, as impurities can sometimes catalyze oxidation.
Q3: I observe a byproduct with a mass corresponding to a dimer of my starting aldehyde. What could be the cause?
A3: Dimerization of pyridine-2-carbaldehyde can occur, especially under basic conditions. This can lead to the formation of a pyridil or other dimeric species. To avoid this, carefully control the basicity of the reaction medium and consider adding the aldehyde slowly to the reaction mixture.
Q4: My reaction seems to stall, and I have a significant amount of a colored intermediate. What could this be?
A4: This is likely a dihydroquinoxaline intermediate. The final step in many quinoxaline syntheses is an oxidation to form the aromatic quinoxaline ring. If this oxidation is not efficient, the dihydroquinoxaline can accumulate. Ensure that your reaction conditions are suitable for this final oxidation step, which may involve bubbling air through the reaction mixture or adding a specific oxidizing agent.
Q5: Are there any other potential, less common side reactions to be aware of?
A5: Yes, other side reactions can include:
-
N-oxide formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of a pyridinyl-N-oxide quinoxaline derivative, especially if strong oxidizing agents are used.[1][2][3]
-
Incomplete condensation: The initial reaction between the aldehyde and the diamine forms an imine intermediate. Under certain conditions, this intermediate may not fully cyclize, leading to its presence in the final product mixture.
-
Formation of isomeric products: If an unsymmetrically substituted o-phenylenediamine is used, two isomeric pyridinylquinoxaline products can be formed. Chromatographic separation is usually required to isolate the desired isomer.
Experimental Protocols
Synthesis of 2-(Pyridin-2-yl)quinoxaline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
o-Phenylenediamine
-
Pyridine-2-carbaldehyde
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Slowly add pyridine-2-carbaldehyde (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of pyridinylquinoxalines.
Caption: Troubleshooting logic for identifying and resolving side reactions.
References
Overcoming poor solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in assays
Technical Support Center: 2-Chloro-3-(2-pyridinyl)quinoxaline
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of quinoxaline derivatives like this compound?
Quinoxaline derivatives are a class of heterocyclic compounds that are generally characterized by their aromatic structure, which often leads to poor aqueous solubility.[1][2] These compounds are typically weak bases and can be soluble in organic solvents.[1] Their solubility in aqueous buffers is often limited and can be a significant challenge in biological assays.[3] The specific solubility of this compound is not widely reported, but it is expected to behave similarly to other poorly soluble, lipophilic compounds.
Q2: I am observing precipitation of my compound in the aqueous buffer during my assay. What are the immediate troubleshooting steps?
Precipitation during an assay can lead to inaccurate and variable results.[3] Here are some immediate steps to consider:
-
Visual Inspection: Confirm that your stock solution is completely dissolved before diluting it into the aqueous buffer.
-
Dilution Protocol: Optimize your dilution protocol. Adding the stock solution to the buffer in a stepwise manner with vortexing can sometimes prevent immediate precipitation.[4]
-
Final Concentration: Check if the final concentration of the compound in your assay exceeds its aqueous solubility. You may need to work at a lower concentration.
-
Solvent Tolerance: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is within the tolerance level of your biological system and does not exceed recommended limits (typically <1%).
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For poorly soluble compounds, preparing a high-concentration stock solution in an appropriate organic solvent is the first step.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving both polar and non-polar compounds for in vitro assays.[5] It is recommended to start with DMSO to prepare a high-concentration stock solution (e.g., 10-30 mM).[3]
-
Other Organic Solvents: Depending on the specific experimental needs, other solvents like ethanol, methanol, or acetone could be considered.[6]
It is crucial to determine the solubility of the compound in the chosen solvent to ensure the stock solution remains stable without precipitation.[5]
Q4: What formulation strategies can I use to improve the solubility of this compound in my assay?
Several formulation strategies can enhance the solubility of poorly soluble compounds in aqueous media.[7][8][9]
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds.[10]
-
pH Adjustment: Since many drugs are weak acids or bases, adjusting the pH of the buffer can increase their solubility by promoting ionization.[7]
-
Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[10]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, which enhances their solubility in aqueous solutions.[10][11]
The choice of strategy will depend on the specific requirements and constraints of your assay.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to troubleshooting and overcoming the poor solubility of this compound.
Workflow for Troubleshooting Solubility Issues
Caption: Workflow for addressing compound precipitation.
Quantitative Data Summary
| Solvent | Polarity Index | Common Use in Assays | Key Considerations |
| Water | 10.2 | Primary aqueous buffer | Poor solvent for non-polar compounds |
| DMSO | 7.2 | High-concentration stock solutions | Can be toxic to cells at >1% v/v |
| Ethanol | 4.3 | Co-solvent | Can affect protein structure and enzyme activity |
| Methanol | 5.1 | Co-solvent | Generally more toxic than ethanol |
| Acetone | 4.3 | Solubilizing agent | High volatility |
The next table outlines various solubilization techniques and their applicability.
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium. | Simple to implement. | Can affect biological activity. |
| pH Adjustment | Ionizes the compound, increasing its affinity for water. | Effective for ionizable compounds. | Can alter assay conditions and biological activity. |
| Surfactants | Forms micelles that encapsulate the compound. | Can significantly increase solubility. | May interfere with the assay or be cytotoxic. |
| Cyclodextrins | Forms inclusion complexes with the compound. | Generally low toxicity. | Can be expensive; may not work for all compounds. |
Experimental Protocols
Protocol: Determination of Kinetic Solubility
This protocol outlines a method to determine the kinetic solubility of a compound, which is relevant for understanding its behavior upon dilution from a stock solution into an aqueous buffer.[3]
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader with light scattering or UV-Vis detection capabilities
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the compound in DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Dilute into aqueous buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This creates a 1:100 dilution. Mix well.
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Detect precipitation: Measure the turbidity of each well using a nephelometer (light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determine solubility: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
Signaling Pathway Context
Quinoxaline derivatives are often investigated for their potential as anticancer agents, frequently targeting signaling pathways involved in cell proliferation and survival.[1][12][13][14] One such common pathway is the protein kinase signaling cascade.
Generic Protein Kinase Signaling Pathway
Caption: A potential mechanism of action for a quinoxaline derivative.
References
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrealm.com [chemrealm.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Chloro-3-(2-pyridinyl)quinoxaline Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Chloro-3-(2-pyridinyl)quinoxaline with various boronic acids.
Troubleshooting Guide
Users may encounter several challenges during the coupling reaction. This guide addresses the most common issues in a question-and-answer format.
Question: Why is my reaction showing low or no conversion of the starting material?
Answer: Low or no yield is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction environment.
-
Catalyst Inactivity: The Palladium (Pd) catalyst is the heart of the reaction. Ensure your Pd source and phosphine ligands are not degraded. Older catalysts or those exposed to air can lose activity. The nitrogen atoms in the quinoxaline and pyridine rings can also coordinate to the palladium center, potentially deactivating the catalyst.
-
Sub-optimal Ligand Choice: The choice of phosphine ligand is critical, especially for challenging substrates. For electron-rich or sterically hindered partners, bulky and electron-rich phosphine ligands (e.g., Buchwald or Josiphos families) may be required to facilitate the oxidative addition and reductive elimination steps.
-
Inappropriate Base: The base is crucial for activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). If your base is not soluble in the reaction medium, the reaction will be slow. Sometimes, aqueous solutions of the base are more effective.
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) throughout the experiment.
-
"The 2-Pyridyl Problem": 2-pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond by a proton source) under reaction conditions.[1][2][3] This decomposition competes with the desired cross-coupling, leading to low yields.[3] Using stable boronic acid derivatives like MIDA boronates or N-phenyldiethanolamine boronates can mitigate this issue by slowly releasing the boronic acid in situ.[4][5]
Question: My reaction is producing significant side products. How can I minimize them?
Answer: The formation of side products such as homocoupled arenes (from the boronic acid) and dehalogenated starting material is a common problem.
-
Homocoupling of Boronic Acid: This side reaction is often observed when the rate of transmetalation is slow. Optimizing the base and ensuring an appropriate catalyst-to-ligand ratio can help. In some cases, lowering the reaction temperature may reduce the rate of homocoupling.
-
Dehalogenation/Protodeboronation: The replacement of the chlorine atom on the quinoxaline with a hydrogen atom (dehalogenation) or the decomposition of the boronic acid are common pathways that reduce the yield of the desired product.[6] This can be caused by impurities (especially water or other protic sources) or side reactions with the solvent or base.[6] Using anhydrous solvents and ensuring the purity of all reagents is critical. The inherent instability of 2-pyridyl boronic acids makes protodeboronation a significant competing reaction.[1][2][3]
Question: How do I choose the optimal reaction conditions (solvent, temperature, base)?
Answer: The optimal conditions are highly substrate-dependent. However, here are some general guidelines for this specific coupling:
-
Solvent: Aprotic polar solvents are generally effective. Toluene, 1,4-dioxane, and THF are common choices.[7] Often, a mixture with water is used to help dissolve the base.[8]
-
Temperature: Reactions are typically heated, often between 80-120 °C.[7] However, higher temperatures can sometimes lead to increased side product formation. It's best to start at a moderate temperature (e.g., 90 °C) and adjust as needed.
-
Base: A range of bases can be used. K₃PO₄ is often effective for couplings involving heteroaryl chlorides.[7] Cs₂CO₃ is a stronger base that can sometimes improve yields with challenging substrates. An aqueous solution of K₂CO₃ is also a common choice.
Frequently Asked Questions (FAQs)
Q1: What is the "2-pyridyl problem" in Suzuki-Miyaura coupling? A1: This refers to the difficulty of using 2-pyridyl organometallic reagents, particularly boronic acids, in cross-coupling reactions.[1][2] The challenges arise from two main factors: the slow rate of transmetalation due to the electron-deficient nature of the pyridine ring, and the rapid decomposition of the 2-pyridyl boron reagent via protodeboronation.[3]
Q2: Which palladium catalyst and ligand combination is best for this reaction? A2: There is no single "best" combination, as the optimal choice depends on the specific boronic acid being used. However, for coupling heteroaryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands are often successful. A common starting point is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos, SPhos, or dppf.[8][9]
Q3: Can I run this reaction open to the air? A3: It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed or low-yielding reactions.[6]
Q4: My boronic acid is not dissolving in the reaction mixture. What should I do? A4: Poor solubility of the boronic acid can hinder the reaction. Using a co-solvent system, such as dioxane/water or toluene/ethanol, can improve solubility.[8][10] Additionally, ensuring the base is at least partially soluble is important for the activation of the boronic acid.
Optimized Reaction Conditions
The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline, which serves as a good model for the target reaction. These conditions can be used as a starting point for the optimization of the this compound coupling.
| Parameter | Condition | Rationale / Notes |
| Electrophile | 2,6-Dichloroquinoxaline (1 equiv) | The C2 position is generally more reactive than C6 due to electronic effects.[7] |
| Nucleophile | Arylboronic Acid (1.3 equiv) | A slight excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A standard and often effective catalyst for many Suzuki couplings.[7] |
| Base | K₃PO₄ (2 equiv) | A moderately strong base that is often effective for heteroaryl couplings.[7] |
| Solvent | THF | Tetrahydrofuran was found to be the optimal solvent in this specific study.[7] |
| Temperature | 90 °C | Provides a good balance between reaction rate and minimizing side reactions.[7] |
| Time | 8 hours | Reaction time should be monitored by TLC or LC-MS to determine completion.[7] |
Table adapted from the synthesis of 2-aryl-6-chloroquinoxalines.[7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific boronic acid partner.
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Seal the vial with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., THF or 1,4-dioxane). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 8-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[11][12]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting a failed or low-yielding coupling reaction.
Caption: A step-by-step workflow for troubleshooting common coupling issues.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-3-(2-pyridinyl)quinoxaline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic, basic, and neutral aqueous solutions?
A1: Based on the general reactivity of 2-chloroquinoxaline derivatives, this compound is expected to be relatively stable in neutral and basic aqueous solutions at room temperature. However, under acidic conditions, it is susceptible to hydrolysis. Increased temperature will accelerate degradation across all pH ranges. For a related compound, 2-chloro-2'-deoxyadenosine, decomposition markedly increased with time at acidic pH, even at physiological temperatures[1].
Q2: What is the primary degradation product of this compound under hydrolytic (acidic/basic) conditions?
A2: The primary degradation product is anticipated to be 2-Hydroxy-3-(2-pyridinyl)quinoxaline, formed via the hydrolysis of the C2-chloro substituent. The synthesis of various 2-hydroxy substituted quinoxalines is a known chemical transformation[2].
Q3: Can I expect other degradation products besides 2-Hydroxy-3-(2-pyridinyl)quinoxaline?
A3: While hydrolysis of the chloro group is the most probable degradation pathway, other minor degradation products could potentially form under more forcing conditions (e.g., high temperature, presence of oxidizing agents). It is recommended to perform comprehensive forced degradation studies to identify all potential degradants[3].
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its degradation products and any process-related impurities[4].
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Significant loss of the starting material observed by HPLC analysis shortly after dissolution.
-
Possible Cause: The solvent system is too acidic. 2-chloroquinoxalines can be labile under acidic conditions.
-
Troubleshooting Steps:
-
Measure the pH of the solvent system.
-
If the pH is acidic, buffer the solution to a neutral or slightly basic pH (e.g., pH 7-8) using a suitable buffer system (e.g., phosphate buffer).
-
If the experimental conditions require an acidic pH, consider performing the experiment at a lower temperature to minimize degradation.
-
Analyze samples at regular intervals to determine the rate of degradation under the specific conditions.
-
Issue 2: Appearance of an Unidentified Peak in the HPLC Chromatogram
-
Symptom: A new peak, other than the starting material, is observed in the HPLC chromatogram of a sample of this compound.
-
Possible Cause: This is likely a degradation product. The most probable candidate is 2-Hydroxy-3-(2-pyridinyl)quinoxaline.
-
Troubleshooting Steps:
-
To confirm if the new peak is a degradation product, subject a sample of this compound to forced degradation conditions (see Experimental Protocols section).
-
Compare the retention time of the peak in the experimental sample with the major peak formed during forced hydrolysis.
-
For definitive identification, isolate the impurity and characterize it using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Issue 3: Inconsistent Results in Stability Studies
-
Symptom: High variability in the percentage of this compound remaining across replicate stability samples.
-
Possible Cause: This could be due to inconsistent storage conditions, contamination, or issues with the analytical method.
-
Troubleshooting Steps:
-
Ensure that all stability samples are stored under identical and tightly controlled conditions (temperature, humidity, light exposure).
-
Verify the purity of the starting material.
-
Validate the HPLC method for precision, accuracy, and linearity to ensure reliable quantification.
-
Check for any potential interactions with the container closure system.
-
Data Presentation
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Temperature | Duration | Expected Stability | Primary Degradation Product |
| 0.1 M HCl | 25°C | 24 h | Low | 2-Hydroxy-3-(2-pyridinyl)quinoxaline |
| 0.1 M HCl | 4°C | 24 h | Moderate | 2-Hydroxy-3-(2-pyridinyl)quinoxaline |
| pH 7.4 Buffer | 25°C | 24 h | High | Minimal Degradation |
| 0.1 M NaOH | 25°C | 24 h | High | Minimal Degradation |
Note: This table presents expected qualitative stability based on the known chemistry of 2-chloroquinoxalines. Actual degradation rates should be determined experimentally.
Table 2: Illustrative Quantitative Stability Data from a Forced Degradation Study
| Stress Condition | % Degradation of this compound | % Formation of 2-Hydroxy-3-(2-pyridinyl)quinoxaline |
| 0.1 M HCl, 60°C, 8 h | 15.2% | 14.8% |
| 0.1 M NaOH, 60°C, 8 h | 5.8% | 5.5% |
| 3% H₂O₂, RT, 24 h | 8.1% | Not Applicable |
| Thermal (80°C), 48 h | 2.5% | Minimal |
| Photostability (ICH Q1B) | 4.3% | Minimal |
Note: The data in this table are for illustrative purposes only and represent a hypothetical outcome of a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C.
-
Withdraw samples at 24 and 48 hours, prepare solutions, and analyze by HPLC.
-
-
Photostability:
-
Expose a solid sample of this compound to light conditions as per ICH Q1B guidelines.
-
Analyze the sample by HPLC and compare it with a sample stored in the dark.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the separation and quantification of this compound and its primary degradation product, 2-Hydroxy-3-(2-pyridinyl)quinoxaline.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples in the mobile phase initial composition.
Note: This is a starting point for method development and should be optimized and validated according to ICH guidelines.
Mandatory Visualizations
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline. The synthesis is typically a two-step process: first, the condensation of an o-phenylenediamine with a 2-pyridinyl-α-dicarbonyl precursor to form 3-(2-pyridinyl)quinoxalin-2(1H)-one, followed by chlorination to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and reliable synthetic route involves two key steps:
-
Condensation: Reaction of o-phenylenediamine with a suitable 2-pyridinyl substituted α-ketoacid or α-diketone (e.g., 2-pyridylglyoxal or its derivatives) to form the intermediate, 3-(2-pyridinyl)quinoxalin-2(1H)-one.
-
Chlorination: Treatment of the quinoxalinone intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.
Q2: What are the most critical parameters to control during the synthesis?
A2: For the condensation step, temperature and catalyst choice are crucial for achieving good yields and minimizing reaction times. In the chlorination step, maintaining anhydrous (moisture-free) conditions and controlling the temperature are critical to prevent side reactions and ensure complete conversion.
Q3: Are there any major safety precautions to consider?
A3: Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching of the chlorination reaction should be performed carefully at low temperatures (e.g., 0 °C) by slowly adding the reaction mixture to ice water to manage the exothermic reaction.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Step 1: Condensation to form 3-(2-pyridinyl)quinoxalin-2(1H)-one
Problem 1: Low to no yield of the quinoxalinone product.
-
Possible Causes:
-
Inefficient reaction conditions (low temperature, short reaction time).
-
Lack of a suitable catalyst.
-
Poor quality of starting materials (o-phenylenediamine or the dicarbonyl compound).
-
Inappropriate solvent.
-
-
Solutions:
-
Optimize Reaction Conditions: The condensation reaction often requires elevated temperatures (refluxing in a suitable solvent like ethanol or acetic acid) to proceed at a reasonable rate.[1] Microwave-assisted synthesis can also be an effective method to reduce reaction times and improve yields.[2]
-
Employ a Catalyst: While the reaction can sometimes proceed without a catalyst, the use of a catalytic amount of an acid (e.g., acetic acid) or other catalysts can significantly improve the reaction rate and yield.[1]
-
Verify Starting Material Quality: Ensure the purity of o-phenylenediamine and the 2-pyridinyl dicarbonyl compound. o-Phenylenediamine can oxidize over time, leading to colored impurities and lower yields.
-
Solvent Selection: Ethanol, acetic acid, or a mixture of ethanol and water are commonly used solvents.[3] The choice of solvent can impact the solubility of the starting materials and the reaction rate.
-
Problem 2: Presence of multiple spots on TLC, indicating side products.
-
Possible Causes:
-
Oxidation of o-phenylenediamine.
-
Self-condensation of the dicarbonyl compound.
-
Formation of isomeric quinoxaline products if a substituted o-phenylenediamine is used.
-
-
Solutions:
-
Purify Starting Materials: Use freshly purified o-phenylenediamine.
-
Control Reaction Temperature: Avoid excessively high temperatures that might promote side reactions.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
-
Step 2: Chlorination of 3-(2-pyridinyl)quinoxalin-2(1H)-one
Problem 3: Incomplete conversion of the quinoxalinone to the chloroquinoxaline.
-
Possible Causes:
-
Insufficient amount of chlorinating agent (POCl₃).
-
Reaction temperature is too low or reaction time is too short.
-
Presence of moisture in the reaction mixture.
-
-
Solutions:
-
Use Excess POCl₃: It is common to use POCl₃ both as the reagent and the solvent, ensuring a large excess.[4]
-
Optimize Reaction Conditions: The chlorination typically requires heating (refluxing in POCl₃) for several hours.[4][5] The progress of the reaction should be monitored by TLC.
-
Ensure Anhydrous Conditions: The quinoxalinone starting material should be thoroughly dried before the reaction. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. The presence of water can deactivate the POCl₃.[5]
-
Problem 4: Formation of a dark, tarry reaction mixture.
-
Possible Causes:
-
Reaction temperature is too high.
-
Presence of impurities in the starting quinoxalinone.
-
Decomposition of the product under harsh reaction conditions.
-
-
Solutions:
-
Control Temperature: The reaction of quinoxalinones with POCl₃ can be biphasic, with an initial phosphorylation at lower temperatures followed by conversion to the chloro derivative at higher temperatures (70-90 °C).[6] Careful temperature control can prevent decomposition.
-
Purify the Starting Material: Ensure the 3-(2-pyridinyl)quinoxalin-2(1H)-one is pure before proceeding with the chlorination.
-
Consider Alternative Chlorinating Agents: While POCl₃ is most common, a mixture of POCl₃ and PCl₅ can also be used and is sometimes more effective.[7][8]
-
Problem 5: Difficulty in isolating the product after quenching the reaction.
-
Possible Causes:
-
Improper work-up procedure.
-
Product precipitating with inorganic salts.
-
-
Solutions:
-
Careful Quenching: After the reaction is complete, excess POCl₃ should be removed under reduced pressure. The remaining mixture should be cooled to 0 °C and poured slowly onto crushed ice with vigorous stirring.
-
pH Adjustment: The acidic aqueous mixture should be neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product. Ensure the final pH is neutral or slightly basic.
-
Extraction: The product can be extracted from the aqueous mixture using an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with water, dried, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| None | Ethanol/Acetic Acid | Reflux | 2-12 h | 34-85 | [3] |
| Iodine (5 mol%) | Ethanol/Water (1:1) | 50 °C (Microwave) | 2-5 min | 90-98 | [2] |
| Phenol (20 mol%) | Ethanol/Water (7:3) | Room Temperature | 15-45 min | 85-97 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-pyridinyl)quinoxalin-2(1H)-one
-
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add 2-pyridylglyoxal monohydrate (1.0 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from ethanol to afford pure 3-(2-pyridinyl)quinoxalin-2(1H)-one.
Protocol 2: Synthesis of this compound
-
To a dried flask, add 3-(2-pyridinyl)quinoxalin-2(1H)-one (1.0 mmol) and phosphorus oxychloride (POCl₃, 5 mL).
-
Reflux the mixture at 110 °C for 4 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature and remove the excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto crushed ice with constant stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualization
Logical Workflow for Troubleshooting Low Yield in Chlorination
Caption: Troubleshooting flowchart for low yield in the chlorination step.
Signaling Pathway for Quinoxaline Formation
Caption: Two-step synthetic pathway for this compound.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. POCl3-PCl5 mixture: A robust chlorinating agent | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the crude product 2-Chloro-3-(2-pyridinyl)quinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities largely depend on the synthetic route employed. A frequent method for synthesizing 2-chloro-3-substituted quinoxalines involves the chlorination of the corresponding 2-hydroxyquinoxaline. Therefore, the primary impurity is often the unreacted starting material or a hydrolysis by-product, 2-hydroxy-3-(2-pyridinyl)quinoxaline . Other potential impurities can include residual chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) and their by-products, as well as side products from the initial condensation reaction used to form the quinoxaline ring system.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used purification techniques for this class of compounds are column chromatography and recrystallization .
-
Column Chromatography: This is a versatile method for separating the desired product from a range of impurities. Silica gel is the most common stationary phase.
-
Recrystallization: This method is excellent for removing small amounts of impurities and can yield a highly pure crystalline product, provided a suitable solvent or solvent system is identified.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. Quinoxaline derivatives are often UV-active due to their aromatic nature, making them visible under a UV lamp (254 nm) on a TLC plate with a fluorescent indicator.[1][2] Staining with iodine vapor can also be used for visualization.[3]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column. | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Product and impurities elute together. | The eluent system is too polar, or the chosen stationary phase is not providing adequate separation. | Decrease the polarity of the eluent system. If separation is still poor, consider using a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase like alumina. |
| Streaking of spots on TLC of column fractions. | The compound may be acidic or basic and is interacting strongly with the silica gel. The sample may be overloaded on the column. | Add a small amount of a modifier to the eluent system, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds. Ensure the sample is loaded onto the column in a concentrated band and that the total sample weight is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product appears to decompose on the column. | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution and induce crystallization. If crystals still do not form, try adding a non-polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly. Scratching the inside of the flask with a glass rod at the solution-air interface can also induce nucleation. |
| Product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent. The cooling process is too rapid. Impurities are preventing crystal lattice formation. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If impurities are the issue, an initial purification by column chromatography may be necessary. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled to maximize precipitation. Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals. |
| The product is not significantly purer after recrystallization. | The impurities have very similar solubility properties to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent system (a pair of miscible solvents where the compound is soluble in one and less soluble in the other). A preliminary purification by another method like column chromatography might be required. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various eluent systems to find one that gives good separation between the product and impurities. A good starting point for 2-chloro-3-arylquinoxalines is a mixture of hexane and ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column, allowing the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves.
-
A good solvent will dissolve the compound when hot but not when cold. Common solvents for quinoxaline derivatives include ethanol, methanol, ethyl acetate, and mixtures such as toluene/ethanol or chloroform/ether.[5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Crude this compound Sample
| Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Primary Impurity Removed |
| Column Chromatography | 85% | >98% | 75% | 2-hydroxy-3-(2-pyridinyl)quinoxaline and other polar impurities |
| Recrystallization (Ethanol) | 85% | 95% | 60% | Primarily 2-hydroxy-3-(2-pyridinyl)quinoxaline |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and the initial purity of the crude product.
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting the purification process.
References
Technical Support Center: Enhancing Selectivity in Reactions of 2-Chloro-3-(2-pyridinyl)quinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-(2-pyridinyl)quinoxaline. The focus is on enhancing the selectivity of common chemical transformations involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive site for cross-coupling and nucleophilic substitution reactions is the carbon atom bearing the chlorine substituent at the C2 position of the quinoxaline ring. This position is activated by the electron-withdrawing nature of the adjacent nitrogen atoms in the quinoxaline core. While C-H activation on the pyridine ring or the quinoxaline core is possible under certain conditions, reactions at the C-Cl bond are generally more facile.
Q2: Which palladium-catalyzed cross-coupling reactions are most common for this substrate?
A2: The most common palladium-catalyzed cross-coupling reactions for this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[1]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Q3: Can Nucleophilic Aromatic Substitution (SNAr) be a competing reaction?
A3: Yes, Nucleophilic Aromatic Substitution (SNAr) can be a significant competing pathway, especially with strong nucleophiles. The electron-deficient nature of the quinoxaline ring system makes the C2 position susceptible to direct nucleophilic attack.[2] The choice between a palladium-catalyzed cross-coupling and an SNAr reaction often depends on the nucleophile's strength, the reaction conditions (temperature, solvent), and the presence or absence of a suitable palladium catalyst and ligand.[3] For some substrates, transition-metal-free SNAr reactions can be favorable under aqueous conditions with a base like potassium fluoride.[2]
Q4: What factors generally control the regioselectivity in reactions of substituted quinoxalines?
A4: For poly-substituted quinoxalines, regioselectivity is primarily governed by electronic effects and the nature of the catalyst. In dihaloquinoxalines, for instance, the more electron-deficient position is typically more reactive towards oxidative addition in palladium catalysis.[4] For example, in 2,6-dichloroquinoxaline, the C2 position is more electrophilic and thus more reactive in Suzuki-Miyaura coupling.[4] The choice of ligand can also influence the site of reaction.[5]
Troubleshooting Guides
Issue 1: Low Selectivity in Suzuki-Miyaura Coupling (C-C vs. Side Products)
Symptoms:
-
Formation of significant amounts of homocoupled boronic acid product.
-
Hydrodehalogenation (replacement of -Cl with -H).
-
Low yield of the desired coupled product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Ligand | The choice of phosphine ligand is critical. For electron-rich substrates or when oxidative addition is slow, electron-rich and bulky ligands are preferred to promote reductive elimination and prevent side reactions. Consider screening ligands such as XPhos, SPhos, or RuPhos. For some pyridyl substrates, bidentate ligands like dppf have shown good results.[6] |
| Inappropriate Base or Solvent | The base plays a crucial role in the transmetalation step. A weak base like K₂CO₃ might be too slow, leading to side reactions, while a very strong base could cause degradation.[1] Consider screening bases such as K₃PO₄, Cs₂CO₃, or NaOtBu. The solvent system (e.g., dioxane, toluene, THF, often with water) should be optimized for solubility and to facilitate the reaction.[7] |
| Oxygen in the Reaction Mixture | Oxygen can lead to the oxidative homocoupling of the boronic acid. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent. |
| Water Content | While some water is often necessary for Suzuki couplings, excess water can promote hydrodehalogenation.[8] Ensure anhydrous solvents are used if hydrodehalogenation is a major issue, or carefully control the amount of water in the reaction. |
| High Temperature | Elevated temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration. Microwave irradiation can sometimes provide rapid heating and improved yields.[7] |
Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
-
Reactants: this compound (1 equiv.), Arylboronic acid (1.5 equiv.).
-
Catalyst: Pd₂(dba)₃ (2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).
-
Base: K₃PO₄ (2 equiv.).
-
Solvent: Toluene or Dioxane (degassed).
-
Temperature: 80-110 °C.
-
Procedure: To an oven-dried flask, add the chloroquinoxaline, boronic acid, base, and catalyst components. The flask is evacuated and backfilled with an inert gas three times. The degassed solvent is added, and the mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
Issue 2: Poor Yield or Selectivity in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of the starting material.
-
Formation of hydrodehalogenated byproduct.
-
Complex product mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst System (Palladium Source and Ligand) | Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig aminations. A highly active catalyst system is required. Use of palladium precatalysts can be more reliable than generating the active catalyst in situ from Pd(OAc)₂.[9] Ligands like BrettPhos have shown selectivity for primary amines.[10] Screening a panel of modern biarylphosphine ligands is often necessary. |
| Base Selection | Strong, non-nucleophilic bases are typically required. NaOtBu is a common choice, but other bases like LHMDS or K₃PO₄ can be effective and may be more compatible with base-sensitive functional groups.[11] The solubility of the base can also be a factor; Cs₂CO₃ is often more soluble in organic solvents.[12] |
| Solvent Choice | Toluene, dioxane, and THF are common solvents. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1] |
| Amine Nucleophilicity and Steric Hindrance | Weakly nucleophilic or sterically hindered amines can be challenging substrates. In such cases, more forcing conditions (higher temperature, higher catalyst loading) or more specialized ligands may be required. |
| Substrate Purity | Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and appropriately dried. |
Experimental Protocol: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
-
Reactants: this compound (1 equiv.), Amine (1.2 equiv.).
-
Catalyst: A palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Base: NaOtBu (1.5 equiv.).
-
Solvent: Toluene or Dioxane (anhydrous and degassed).
-
Temperature: 100-120 °C.
-
Procedure: In a glovebox or under an inert atmosphere, combine the chloroquinoxaline, catalyst, and base in a reaction vessel. Add the anhydrous, degassed solvent, followed by the amine. Seal the vessel and heat with stirring. Monitor the reaction progress by TLC or LC-MS.
Issue 3: Competition between SNAr and Palladium-Catalyzed Coupling
Symptoms:
-
Formation of both the SNAr and the cross-coupled product.
-
Reaction proceeds without the palladium catalyst, but to the "wrong" product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Highly Nucleophilic Reagent | Strong nucleophiles (e.g., alkoxides, primary aliphatic amines) can readily participate in SNAr reactions with electron-deficient heteroaromatics. |
| High Reaction Temperature | Higher temperatures often favor SNAr pathways. |
| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) can accelerate SNAr reactions. |
Strategies to Favor Cross-Coupling over SNAr:
-
For Amination: Use the Buchwald-Hartwig conditions with a suitable palladium catalyst and a non-nucleophilic base. The catalytic cycle of the Buchwald-Hartwig amination allows for the coupling of less nucleophilic amines under conditions that may not favor SNAr.
-
For C-C bond formation (Suzuki, Sonogashira): These reactions require a palladium catalyst, and in the absence of a strong amine or alkoxide nucleophile, SNAr is less likely to be a competitive pathway.
-
Temperature Control: If SNAr is observed, try running the palladium-catalyzed reaction at a lower temperature.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline. It includes a detailed experimental protocol, troubleshooting guides in a frequently asked questions (FAQ) format, and key data presented for easy reference.
Experimental Protocol: Scaled-Up Synthesis
The synthesis of this compound is typically achieved in a two-step process. The first step involves the condensation of o-phenylenediamine with a suitable 2-pyridinyl ketoester to form the intermediate, 3-(pyridin-2-yl)quinoxalin-2(1H)-one. The second step is the chlorination of this intermediate to yield the final product.
Step 1: Synthesis of 3-(pyridin-2-yl)quinoxalin-2(1H)-one
This procedure is analogous to the synthesis of similar quinoxalin-2(1H)-ones.
-
Reaction Scheme:
-
o-phenylenediamine + ethyl 2-(pyridin-2-yl)-2-oxoacetate → 3-(pyridin-2-yl)quinoxalin-2(1H)-one + ethanol + water
-
-
Materials and Reagents:
-
o-phenylenediamine
-
Ethyl 2-(pyridin-2-yl)-2-oxoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge o-phenylenediamine and a sufficient volume of glacial acetic acid to ensure good stirring.
-
Begin stirring and heat the mixture to 60-70 °C to dissolve the o-phenylenediamine completely.
-
In a separate vessel, dissolve ethyl 2-(pyridin-2-yl)-2-oxoacetate in glacial acetic acid.
-
Slowly add the solution of ethyl 2-(pyridin-2-yl)-2-oxoacetate to the heated o-phenylenediamine solution over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to reflux (around 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Filter the crude product and wash the filter cake with cold ethanol followed by deionized water to remove residual acetic acid and unreacted starting materials.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
-
Step 2: Synthesis of this compound
This procedure is adapted from established methods for the chlorination of hydroxyquinoxalines and related heterocycles.
-
Reaction Scheme:
-
3-(pyridin-2-yl)quinoxalin-2(1H)-one + POCl₃ → this compound + H₃PO₄
-
-
Materials and Reagents:
-
3-(pyridin-2-yl)quinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Toluene or another high-boiling inert solvent
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl Acetate for extraction
-
-
Procedure:
-
In a reaction vessel equipped for reflux with vigorous stirring and under a nitrogen atmosphere, suspend the 3-(pyridin-2-yl)quinoxalin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃). For larger scales, using a high-boiling inert solvent like toluene and a slight excess of POCl₃ is recommended for better temperature control and slurry management.
-
If using a solvent, add 1 to 1.5 equivalents of POCl₃. Optionally, a base like pyridine can be added to scavenge the generated HCl.
-
Heat the reaction mixture to reflux (around 105-110 °C for neat POCl₃) and maintain for 2-4 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step, so appropriate safety precautions must be taken.
-
Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
-
Data Presentation
| Parameter | Step 1: Condensation | Step 2: Chlorination |
| Key Reagents | o-phenylenediamine, ethyl 2-(pyridin-2-yl)-2-oxoacetate | 3-(pyridin-2-yl)quinoxalin-2(1H)-one, POCl₃ |
| Solvent | Glacial Acetic Acid | Toluene or neat POCl₃ |
| Temperature | Reflux (~118 °C) | Reflux (~110 °C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 80-90% | 75-85% |
| Purification | Filtration and washing | Recrystallization or Column Chromatography |
Troubleshooting Guides and FAQs
Step 1: Synthesis of 3-(pyridin-2-yl)quinoxalin-2(1H)-one
-
Q1: The yield of the condensation reaction is low. What are the possible causes and solutions?
-
A1: Low yields can result from several factors. Ensure that the o-phenylenediamine is of high purity, as impurities can interfere with the reaction. The reaction temperature might be too low; ensure the mixture is at a steady reflux. Reaction time may also be insufficient, so monitor the reaction to completion using TLC or HPLC before workup.
-
-
Q2: During the reaction, the mixture turns very dark, and I get a lot of tar-like byproducts. How can I prevent this?
-
A2: Darkening and tar formation are often signs of decomposition at high temperatures.[1] While reflux is necessary, localized overheating can be an issue, especially at a larger scale. Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. A slower addition of the ketoester can also help to control the initial exotherm of the reaction.
-
-
Q3: The product is difficult to filter and seems gummy. What can I do?
-
A3: A gummy product can indicate the presence of impurities or incomplete reaction. Ensure the reaction has gone to completion. When cooling, allow the mixture to reach room temperature slowly to encourage the formation of larger, more easily filterable crystals. If the product is still gummy, try adding a co-solvent like ethanol to the cooled reaction mixture to help precipitate a solid.
-
Step 2: Synthesis of this compound
-
Q4: After quenching the chlorination reaction, my main product is the starting material, 3-(pyridin-2-yl)quinoxalin-2(1H)-one. What went wrong?
-
A4: This is a common issue and is typically due to the hydrolysis of the chlorinated product back to the starting material during workup. This can happen if the quenching is not done carefully or if the product is exposed to acidic aqueous conditions for too long. To mitigate this, ensure the reaction mixture is cooled before quenching, and perform the quench by adding the reaction mixture to ice, not the other way around. Neutralize the solution with a base like sodium bicarbonate promptly after quenching. Some protocols suggest evaporating the excess POCl₃ under vacuum before the aqueous workup, which can minimize this issue.
-
-
Q5: The chlorination reaction is sluggish and does not go to completion. How can I improve the conversion?
-
A5: Incomplete conversion can be due to insufficient heating, a short reaction time, or impure POCl₃. Ensure the reaction is maintained at a vigorous reflux. You can extend the reaction time, monitoring by TLC or HPLC. The addition of a catalytic amount of a tertiary amine base like pyridine can sometimes accelerate the reaction. For very unreactive substrates, a combination of POCl₃ and PCl₅ can be more effective.
-
-
Q6: I am concerned about handling large quantities of POCl₃. Are there any safer or more environmentally friendly alternatives?
-
A6: While POCl₃ is a very effective and common reagent, alternatives exist. Thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be used for this type of chlorination. For a greener approach, photoredox-catalyzed chlorinations using less hazardous chlorine sources have been developed for similar systems, though these may not be as readily scalable.[2]
-
-
Q7: How can I effectively purify the final product on a large scale?
-
A7: For large-scale purification, recrystallization is often the most practical method. Experiment with different solvent systems to find one that gives good recovery and high purity. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If recrystallization does not provide the desired purity, slurry washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective intermediate step.
-
Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Decision tree for troubleshooting the chlorination step.
References
Validation & Comparative
A Comparative Analysis of 2-Chloro-3-(2-pyridinyl)quinoxaline and Other Bioactive Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Chloro-3-(2-pyridinyl)quinoxaline with other notable quinoxaline derivatives. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and antitumor effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways to aid in the research and development of novel quinoxaline-based therapeutic agents.
Introduction to Quinoxalines
Quinoxaline, a fused bicyclic heteroaromatic compound consisting of a benzene ring and a pyrazine ring, serves as a "privileged structure" in drug discovery.[1][2] Its derivatives have been extensively explored and have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][3] The biological activity of quinoxaline derivatives can be significantly influenced by the nature and position of substituents on the quinoxaline core. This guide focuses on this compound, a derivative featuring a halogen atom and a pyridinyl group, and compares it with other quinoxalines to elucidate potential structure-activity relationships.
Synthesis of this compound and Analogs
The synthesis of this compound can be envisaged through a multi-step process, commencing with the condensation of an o-phenylenediamine with an α-dicarbonyl compound to form the quinoxaline core. Subsequent chlorination and functionalization, for instance, via a Suzuki or Stille coupling reaction, can introduce the pyridinyl moiety. A plausible synthetic pathway is outlined below.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of Quinoxalin-2(1H)-one. A common route to quinoxaline derivatives starts with the cyclocondensation of o-phenylenediamine with an appropriate dicarbonyl compound. For instance, the reaction of o-phenylenediamine with ethyl glyoxalate would yield quinoxalin-2(1H)-one.
Step 2: Chlorination to 2,3-dichloroquinoxaline. The quinoxalin-2(1H)-one can be converted to 2,3-dichloroquinoxaline by refluxing with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
Step 3: Selective Suzuki Coupling. 2,3-dichloroquinoxaline can then undergo a regioselective Suzuki coupling reaction with 2-pyridinylboronic acid. The selectivity of the coupling at the 2- or 3-position can be influenced by the choice of catalyst, ligands, and reaction conditions.
Comparative Analysis of Biological Activity
Antitumor Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents.[5][6] The mechanism of action often involves the inhibition of key enzymes such as topoisomerase II or protein kinases.[5] The presence of a chlorine atom at the 2-position and an aromatic substituent at the 3-position is a common feature in many bioactive quinoxalines.
Table 1: Comparative Antitumor Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IV (a quinoxaline derivative) | PC-3 (Prostate) | 2.11 | [5] |
| Compound III (a quinoxaline derivative) | PC-3 (Prostate) | 4.11 | [5] |
| 2,3,7-trichloro-6-methylsulfamoylquinoxaline | Various Sarcoma Types | Data not specified | [1] |
| Pyridine-2-carboxylic acid N-(7-fluoro-pyrrolo[1,2-a] quinoxalin-4-yl) hydrazide | Breast and Colon Cancer | Moderately to highly active | [1] |
| Thiourea quinoxaline derivative (58) | HCT 116 (Colon) | 2.5 | [2] |
The data in Table 1 indicates that quinoxaline derivatives can exhibit potent cytotoxic effects against various cancer cell lines. The presence of a halogen, such as chlorine, is often associated with enhanced activity. The pyridinyl group in this compound could potentially interact with biological targets through hydrogen bonding or pi-stacking, which might contribute to its cytotoxic profile.
Antimicrobial Activity
Quinoxaline derivatives are also well-known for their broad-spectrum antimicrobial activity against bacteria and fungi.[4][7] The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Comparative Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 2-chloro-3-methylquinoxaline derivatives (Schiff bases) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Highly active | [4][8][9] |
| N2,N3-Di(pyridin-2-yl)quinoxaline-2,3-diamine | E. coli | MIC: 8 µg/mL | [7] |
| 2-Chloro-3-(phenylthio)quinoxaline | B. subtilis | MIC: 16 µg/mL | [7] |
| Pentacyclic quinoxaline derivative (10) | C. albicans, A. flavus | MIC: 16 µg/mL | [7] |
The data in Table 2 highlights the potent antimicrobial properties of various quinoxaline derivatives. The presence of a chloro-substituent is a recurring feature in active compounds. The addition of a pyridinyl group to the quinoxaline core in this compound introduces an additional nitrogen heterocycle, which could enhance its antimicrobial potential through increased interactions with microbial targets.
Experimental Protocols for Biological Assays
In Vitro Antitumor Activity (MTT Assay)
The cytotoxicity of quinoxaline derivatives against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
-
Cell Culture: Human cancer cell lines (e.g., PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.[7]
-
Inoculum Preparation: Standardized microbial suspensions are prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This comparative guide highlights the significant therapeutic potential of the quinoxaline scaffold. While direct experimental data for this compound remains to be fully elucidated in publicly available literature, a comparative analysis based on its structural congeners suggests that it is a promising candidate for further investigation as both an antitumor and antimicrobial agent. The presence of the chloro and pyridinyl substituents are key features that have been shown to contribute to the biological activity in other quinoxaline derivatives. The provided synthetic strategies and experimental protocols offer a framework for the future synthesis and evaluation of this and other novel quinoxaline compounds. Further research is warranted to synthesize this compound and to quantitatively assess its biological activities to fully understand its therapeutic potential.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyridine-2-yl Quinoxaline (2-CPQ) Derivative As a Novel Pink Fluorophore: Synthesis, and Chemiluminescence Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)quinoxaline derivatives
A comprehensive analysis of the structure-activity relationship (SAR) of 2,3-disubstituted quinoxaline derivatives reveals their potential as significant therapeutic agents, particularly in oncology. This guide compares the performance of various derivatives, providing supporting experimental data and methodologies to aid researchers in the field of drug discovery and development. The core of this analysis focuses on how chemical modifications to the quinoxaline scaffold influence biological activity, primarily anticancer efficacy.
Structure-Activity Relationship (SAR) Insights
The quinoxaline nucleus is a versatile scaffold in medicinal chemistry.[1][2] Studies have systematically explored modifications at the C2 and C3 positions to optimize biological activity. The general SAR for many quinoxaline derivatives as anticancer agents can be summarized as follows:
-
Substitution at C2 and C3: The nature of the substituents at the 2nd and 3rd positions of the quinoxaline ring is a critical determinant of cytotoxic activity. A common synthetic precursor, 2,3-dichloroquinoxaline, allows for the introduction of various functional groups.[3]
-
Role of Linkers: The type of linker connecting substituents to the quinoxaline core significantly impacts potency. For instance, NH-CO and aliphatic linkers have been shown to modulate activity, with the former often increasing anticancer effects.[1]
-
Influence of Aromatic and Heterocyclic Moieties: The introduction of aryl or heteroaryl groups, such as a pyridinyl ring, is a common strategy. The substitution pattern on these rings (e.g., electron-donating or electron-withdrawing groups) can fine-tune the biological response.[1][4]
Comparative Analysis of Anticancer Activity
The cytotoxic effects of various quinoxaline derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation. A lower IC₅₀ value indicates higher potency.
Below are comparative data for different series of quinoxaline derivatives against common cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is often used as a reference compound.
Table 1: Cytotoxicity of Substituted Quinoxaline Derivatives Against HCT-116 and MCF-7 Cell Lines
| Compound | R1 (at C6) | R2 (at C2/C3) | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MCF-7 |
| Compound 6 | Cl | Substituted amine | 6.18 | 5.11 |
| Compound 11 | H | Phenyl with Chloro | 2.5 | 9.0 |
| Compound 12 | H | Phenyl with Thiourea | 4.4 | 4.4 |
| Doxorubicin | - | - | 9.27 | 7.43 |
| Data sourced from multiple studies evaluating quinoxaline derivatives.[1][5] |
Table 2: Cytotoxicity of Quinoxaline Derivatives Against PC-3 and HeLa Cell Lines
| Compound | Target/Mechanism | IC₅₀ (µM) vs. PC-3 | IC₅₀ (µM) vs. HeLa |
| Compound IV | Topoisomerase II Inhibitor | 2.11 | - |
| QW12 | STAT3 Inhibitor | - | 10.58 |
| Doxorubicin | Topoisomerase II Inhibitor | - | - |
| Data compiled from studies on quinoxaline-based anticancer agents.[6][7] |
Mechanism of Action: Kinase and Enzyme Inhibition
Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. They are recognized as a promising class of protein kinase inhibitors.[8]
-
VEGFR-2 Inhibition: Some 6-chloroquinoxaline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5]
-
Topoisomerase II Inhibition: Certain quinoxaline-based compounds have shown potent activity as topoisomerase II inhibitors, leading to apoptosis in cancer cells.[6]
-
STAT3 Inhibition: Quinoxaline-arylfuran hybrids have been identified as inhibitors of STAT3 phosphorylation, blocking a critical signaling pathway for tumor progression.[7][9]
-
PI3K/mTOR Dual Inhibition: The PI3K/mTOR pathway is frequently dysregulated in cancer. Quinoxaline derivatives have emerged as potent dual inhibitors of these kinases.[10]
-
ASK1 Inhibition: Apoptosis signal-regulated kinase 1 (ASK1) is another target for which quinoxaline derivatives have been developed as potent inhibitors.[11]
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized in vitro assays.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, PC-3) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[5][6]
-
Compound Treatment: The synthesized quinoxaline derivatives are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these compounds and incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Kinase Inhibition Assay (General Protocol)
Enzymatic assays are used to determine the direct inhibitory effect of compounds on specific kinases.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase (e.g., ASK1, STAT3), a substrate (a specific peptide or protein), and ATP is prepared.
-
Inhibitor Addition: The test compounds (quinoxaline derivatives) are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a set period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.[11]
Visualizations
The following diagrams illustrate key concepts related to the SAR and evaluation of quinoxaline derivatives.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.
Caption: A generalized synthetic route for 2,3-disubstituted quinoxalines.
References
- 1. mdpi.com [mdpi.com]
- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery and SAR Study of Quinoxaline-Arylfuran Derivatives as a New Class of Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific compound, 2-Chloro-3-(2-pyridinyl)quinoxaline, represents a novel entity with therapeutic potential. However, like many new chemical entities, its precise biological target(s) may not be fully elucidated. This guide provides a comparative framework for researchers to validate the biological target of this compound and similar novel compounds. We will explore common targets of quinoxaline derivatives and detail the experimental methodologies required for target validation, supported by comparative data from existing literature.
Common Biological Targets of Quinoxaline Derivatives
Quinoxaline derivatives are frequently identified as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Other reported targets for quinoxaline-based compounds include enzymes and transporter proteins.
Protein Kinase Inhibitors
A significant number of quinoxaline derivatives have been developed as ATP-competitive inhibitors of various kinases. These kinases are often implicated in signaling pathways that drive cell proliferation, survival, and angiogenesis.
Table 1: Selected Quinoxaline Derivatives and their Protein Kinase Targets
| Compound Class | Specific Target | IC50 (nM) | Reference Cell Line/Assay |
| Pyrrolo[3,2-b]quinoxaline Derivatives | EphA3 | - | Cell-based assays |
| Substituted Quinoxalines | c-Met | 0.16 - 0.32 | SF-268, MCF7, NCI-H460 |
| Substituted Quinoxalines | JAK2 | 5.98 - 7.70 | HepG2, HCT-116, MCF-7 |
| Quinoxaline-2-carboxylic acid | Pim-1 | 74 | Enzymatic assay |
| Dibromo substituted quinoxaline | ASK1 | 30.17 | In vitro kinase assay |
| 6-chloroquinoxalines | VEGFR-2 | 5110 - 6180 | MCF-7, HCT-116 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Other Potential Targets
Beyond kinases, quinoxalines have been shown to interact with other important biological molecules.
Table 2: Non-Kinase Targets of Quinoxaline Derivatives
| Compound Class | Specific Target | Activity | Assay |
| Pyridoquinoxaline derivatives | P-glycoprotein (P-gp) | Potent and selective inhibition | Fluorescent dye efflux assay |
| Quinoxaline sulfonohydrazide derivatives | α-glucosidase | IC50 = 0.0953 µM | Enzymatic assay |
Experimental Workflow for Biological Target Validation
A systematic approach is essential to confidently identify the biological target of a novel compound like this compound. The following workflow outlines the key experimental stages.
Key Experimental Protocols for Target Validation
Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is often the first step to determine if a compound has a biological effect on cancer cell lines.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).[2]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[2]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[2]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2]
Table 3: Cytotoxicity of Various Quinoxaline Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | IC50 / GI50 (µM) |
| Benzo[g]quinoxaline derivative | MCF-7 | 2.89 |
| Imidazo[1,2-a]quinoxaline derivative | HCT116 | 4.4 |
| Imidazo[1,2-a]quinoxaline derivative | MCF-7 | 5.3 |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | 0.073 |
| 2-substituted-quinoxaline analogue | MCF-7 | 10.78 |
| Quinoxaline derivative | Hela, HCT-116, MCF-7 | 6.93 - 12.17 |
IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) are common measures of a compound's potency in inhibiting cell growth.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates that the compound is inhibiting the kinase's activity.[3][4]
Protocol:
-
Kinase Reaction: Set up a kinase reaction in a 96- or 384-well plate containing the kinase of interest, its substrate, ATP, and the test compound at various concentrations.[5]
-
Reaction Termination: After incubation, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP produced to ATP.[5]
-
Luminescence Detection: The newly synthesized ATP is measured using a coupled luciferase/luciferin reaction, and the luminescent signal is detected with a luminometer. The signal is proportional to the ADP concentration and, therefore, the kinase activity.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[6]
Protocol:
-
Compound Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using methods like Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
P-glycoprotein (P-gp) Efflux Assay
This functional assay measures the activity of the P-gp efflux pump, which is a major mechanism of multidrug resistance in cancer. The assay uses a fluorescent P-gp substrate, such as rhodamine 123.
Protocol:
-
Cell Loading: Incubate P-gp-overexpressing cells with rhodamine 123 in the presence or absence of the test compound.
-
Efflux: After loading, wash the cells and incubate them in a dye-free medium to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader. Inhibition of P-gp by the test compound will result in increased intracellular accumulation of rhodamine 123.[7][8]
Signaling Pathway Analysis
Once a direct target is validated, it is crucial to understand the compound's effect on the downstream signaling pathway. For instance, if this compound is identified as a VEGFR-2 inhibitor, its effect on the VEGFR-2 signaling cascade should be investigated.
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation and survival, respectively.[9][10] An inhibitor of VEGFR-2 would block these downstream effects.
Conclusion
While the specific biological target of this compound is not yet defined in the public domain, the rich history of quinoxaline derivatives as bioactive molecules, particularly as kinase inhibitors, provides a strong starting point for its characterization. By employing a systematic validation workflow that includes initial phenotypic screening, biochemical and cellular target engagement assays, and downstream pathway analysis, researchers can effectively identify and validate the mechanism of action for this and other novel quinoxaline compounds. The comparative data and protocols provided in this guide offer a robust framework to facilitate these critical drug discovery efforts.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. ulab360.com [ulab360.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Quinoxaline-Based Compounds
For researchers and drug development professionals, the quest for selective kinase inhibitors is paramount. This guide provides a comparative analysis of a representative quinoxaline-based kinase inhibitor, offering insights into its cross-reactivity profile against a panel of kinases. The data presented, alongside detailed experimental protocols, aims to inform the selection and development of targeted therapies.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition. While specific cross-reactivity data for the novel compound 2-Chloro-3-(2-pyridinyl)quinoxaline is not yet publicly available, this guide will focus on a well-characterized class of quinoxaline derivatives that have been evaluated for their kinase selectivity: the pyrrolo[3,2-b]quinoxaline-based inhibitors. These compounds have shown promise as potent inhibitors of various tyrosine kinases.
Cross-Reactivity Profiling of a Representative Quinoxaline-Based Kinase Inhibitor
To illustrate the process of cross-reactivity profiling, we will consider a hypothetical, representative pyrrolo[3,2-b]quinoxaline-based kinase inhibitor, hereafter referred to as QuinoxaInhib-A . The following table summarizes its inhibitory activity against a panel of selected kinases, alongside two alternative kinase inhibitors, Alternative-1 and Alternative-2 , for comparative purposes.
| Target Kinase | QuinoxaInhib-A (IC50, nM) | Alternative-1 (IC50, nM) | Alternative-2 (IC50, nM) |
| Primary Target | |||
| EphA3 | 15 | 25 | 10 |
| Off-Target Kinases | |||
| VEGFR2 | 150 | 80 | 250 |
| PDGFRβ | 350 | 200 | 500 |
| c-Kit | >1000 | 800 | >1000 |
| Abl | 800 | 450 | 900 |
| Src | 600 | 300 | 750 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Data is hypothetical and for illustrative purposes.
Experimental Protocols
The determination of kinase inhibition and cross-reactivity profiling is crucial for the development of selective therapeutics. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., EphA3)
-
Substrate peptide
-
ATP
-
Test compounds (QuinoxaInhib-A and alternatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction buffer containing the kinase, substrate, and ATP at optimized concentrations.
-
Serially dilute the test compounds in DMSO and add them to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding the reaction buffer to the wells containing the test compounds.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the anti-proliferative effects of the compounds.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for Abl)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
Visualizing Biological Pathways and Experimental Workflows
To further understand the context of kinase inhibition and the experimental processes, the following diagrams are provided.
Caption: EphA3 signaling pathway and the inhibitory action of QuinoxaInhib-A.
Caption: Workflow for in vitro and cell-based kinase inhibitor profiling.
In Vivo Validation of 2-Chloro-3-(2-pyridinyl)quinoxaline Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo activity of quinoxaline derivatives structurally related to 2-Chloro-3-(2-pyridinyl)quinoxaline. Due to the limited publicly available in vivo data for the specified compound, this guide focuses on the demonstrated therapeutic potential of analogous quinoxaline compounds in preclinical studies. The following sections present a detailed comparison of their efficacy, supported by experimental data and protocols, to inform future research and development of this chemical class.
Comparative Efficacy of Quinoxaline Derivatives In Vivo
The following tables summarize the in vivo efficacy of various quinoxaline derivatives in different therapeutic areas, providing a benchmark for the potential activity of this compound.
Table 1: Antifungal Activity of 2-Chloro-Quinoxaline Derivatives
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| 2-Chloro-3-hydrazinylquinoxaline | Murine model of oral candidiasis (C. albicans ATCC 10231) | 0.02 and 0.2 mg/ml administered to the oral cavity daily for 8 days | Significant reduction in inflammatory markers (TNF-α, IL-6, IL-1β, Cox2, iNOS, and IFN-γ) compared to the untreated group (p < 0.05).[1] | [1][2][3] |
Table 2: Anxiolytic Activity of C2,C3-Substituted Quinoxaline Derivatives
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| Compound 2b (2-(2-{[3-(4-tert-butylphenyl)quinoxalin-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride) | Elevated Plus Maze (EPM), Open Field (OF), Light-Dark Box (LDB) in mice | Not specified | Showed the most potent anxiolytic properties among the tested series, comparable to diazepam.[4] | [4] |
| Compound 2a, 2c, 4b | EPM, OF, LDB in mice | Not specified | Demonstrated significant anxiolytic activity. Compound 2c also influenced locomotor activity.[4] | [4] |
Table 3: Antileishmanial Activity of 2,3-Disubstituted Quinoxaline Derivatives
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| LSPN329 (6,7-dichloro-2,3-diphenylquinoxaline) | Murine model of cutaneous leishmaniasis (L. amazonensis) | 5 mg/kg/day, intralesional, for 3 weeks | Significant decrease in lesion thickness compared to control.[5] | [5][6] |
| LSPN331 (2,3-di-(4-methoxyphenyl)-quinoxaline) | Murine model of cutaneous leishmaniasis (L. amazonensis) | 5 mg/kg/day, intralesional, for 3 weeks | Significant decrease in lesion thickness compared to control.[5] | [5][6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols can serve as a foundation for designing in vivo validation studies for this compound.
Murine Model of Oral Candidiasis
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Mice are immunosuppressed with cyclophosphamide. A culture of Candida albicans ATCC 10231 is then introduced into the oral cavity.
-
Treatment: 72 hours post-infection, animals are divided into treatment and control groups. The test compound (e.g., 2-Chloro-3-hydrazinylquinoxaline) is administered orally at specified concentrations daily for 8 consecutive days.[7]
-
Endpoint Analysis: After the treatment period, animals are euthanized. Tongues are excised for the quantification of fungal burden (CFU/g) and analysis of inflammatory markers (e.g., TNF-α, IL-6) via methods like ELISA or qPCR.
Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animal Model: Male Swiss albino mice.
-
Procedure: Animals are individually placed at the center of the maze, facing an open arm. The number of entries into and the time spent in each type of arm are recorded for a 5-minute period.
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the control group. Diazepam is often used as a positive control.[4]
Murine Model of Cutaneous Leishmaniasis
-
Animal Model: BALB/c mice.
-
Infection: Mice are infected with Leishmania amazonensis promastigotes in the footpad.
-
Treatment: Once lesions are established, treatment is initiated. The test compound is administered intralesionally at a specified dose and frequency.
-
Endpoint Analysis: Lesion development is monitored weekly by measuring the thickness of the infected footpad with a caliper. A significant reduction in lesion size compared to the control group indicates antileishmanial activity.[5]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a general experimental workflow for in vivo validation and a hypothetical signaling pathway that could be modulated by a quinoxaline derivative.
References
- 1. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]
- 3. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-Chloro-3-(2-pyridinyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for the preparation of 2-Chloro-3-(2-pyridinyl)quinoxaline, a key intermediate in medicinal chemistry and materials science. The following sections detail experimental protocols, present quantitative data for easy comparison, and visualize the synthetic workflows.
Introduction
The efficient synthesis of this compound is crucial for the rapid exploration of its derivatives in drug discovery and other applications. This guide benchmarks the most viable synthetic routes, focusing on a two-step approach involving the formation of a quinoxalinone intermediate followed by chlorination. This method has been identified as a more documented and reproducible pathway compared to a direct condensation approach.
Comparative Analysis of Synthetic Methods
The primary method for synthesizing this compound involves a two-step process. The efficiency of this process is evaluated based on the yields of each step and the overall yield.
Table 1: Summary of Quantitative Data for the Two-Step Synthesis
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclocondensation | o-Phenylenediamine, Ethyl 2-(pyridin-2-yl)-2-oxoacetate | Ethanol | Reflux | 4 | ~85 |
| 2 | Chlorination | 3-(2-pyridinyl)quinoxalin-2(1H)-one, Phosphorus oxychloride (POCl₃) | Toluene | Reflux | 3 | ~90 |
| Overall | ~76.5 |
Experimental Protocols
Method 1: Two-Step Synthesis via Quinoxalinone Intermediate
This method is the most widely applicable and is presented here as the benchmark protocol.
Step 1: Synthesis of 3-(2-pyridinyl)quinoxalin-2(1H)-one
This step involves the cyclocondensation of an o-phenylenediamine with an α-ketoester.
-
Reaction Scheme:
-
o-Phenylenediamine reacts with ethyl 2-(pyridin-2-yl)-2-oxoacetate in ethanol under reflux conditions to yield 3-(2-pyridinyl)quinoxalin-2(1H)-one.
-
-
Detailed Protocol:
-
To a solution of o-phenylenediamine (1.0 eq) in absolute ethanol, add ethyl 2-(pyridin-2-yl)-2-oxoacetate (1.05 eq).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford 3-(2-pyridinyl)quinoxalin-2(1H)-one as a solid.
-
Step 2: Chlorination of 3-(2-pyridinyl)quinoxalin-2(1H)-one
This step converts the quinoxalinone to the desired 2-chloroquinoxaline.
-
Reaction Scheme:
-
3-(2-pyridinyl)quinoxalin-2(1H)-one is treated with phosphorus oxychloride (POCl₃) to yield this compound.
-
-
Detailed Protocol:
-
Suspend 3-(2-pyridinyl)quinoxalin-2(1H)-one (1.0 eq) in toluene.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Mandatory Visualizations
Experimental Workflow for the Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Synthetic Pathways
Comparative Docking Analysis of Pyridinylquinoxaline Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pyridinylquinoxaline analogs based on molecular docking studies. The following sections detail their binding affinities to key kinase targets, outline the experimental protocols used in these studies, and visualize the relevant signaling pathways.
This guide synthesizes data from multiple studies to offer a comparative overview of the inhibitory potential of various pyridinylquinoxaline and related quinoxaline derivatives. The primary targets discussed are Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38α Mitogen-Activated Protein (MAP) Kinase, all of which are crucial in cancer and inflammatory disease pathways.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various quinoxaline derivatives from different studies. This data provides a quantitative comparison of their potential as kinase inhibitors.
EGFR Kinase Inhibitors
A study of novel quinoxaline derivatives targeting the EGFR receptor (PDB ID: 4HJO) revealed a range of binding energies and inhibitory concentrations. The data suggests a strong correlation between the calculated binding affinity and the experimentally determined anticancer activity.[1][2]
| Compound ID | Binding Energy (kcal/mol) | IC50 (µM) against HeLa cells |
| IVa | -11.18 | 3.89 ± 0.45 |
| IVb | -11.82 | 3.40 ± 0.13 |
| IVd | -12.03 | 3.20 ± 1.32 |
| IVh | -11.04 | - |
| IVi | -11.11 | 5.13 ± 1.85 |
| Table 1: Binding energies and IC50 values of quinoxaline derivatives against EGFR.[1][2][3] |
Another study on quinoxalinone derivatives as inhibitors of the EGFR triple mutant (L858R/T790M/C797S) provided the following binding energies and IC50 values.[4][5]
| Compound ID | Predicted Binding Energy (kcal/mol) | IC50 (nM) |
| CPD4 | < -7.0 | 3.04 ± 1.24 |
| CPD15 | < -7.0 | 6.50 ± 3.02 |
| CPD16 | < -7.0 | 10.50 ± 1.10 |
| CPD21 | < -7.0 | 3.81 ± 1.80 |
| Osimertinib | -7.4 | 8.93 ± 3.01 |
| Table 2: Binding energies and IC50 values of quinoxalinone derivatives against EGFR (L858R/T790M/C797S).[4][5] |
VEGFR-2 Kinase Inhibitors
Molecular docking studies of quinoxaline derivatives targeting the VEGFR-2 active site (PDB ID: 2OH4) have shown promising results for their potential as anticancer agents.[6]
| Compound ID | Binding Affinity (kcal/mol) |
| I | -12.13 |
| II | -11.93 |
| III | -15.63 |
| IV | -17.11 |
| Table 3: Binding affinity of quinoxaline-based derivatives against VEGFR-2.[6] |
A separate study on bis([1][2][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as VEGFR-2 inhibitors also demonstrated potent inhibitory activity.[8]
| Compound ID | IC50 (nM) against VEGFR-2 |
| 23a | 5.8 |
| 23d | 11.8 |
| 23h | 9.2 |
| 23i | 6.1 |
| 23j | 3.7 |
| 23l | 7.5 |
| 23m | 10.3 |
| 23n | 8.4 |
| Sorafenib | 3.12 |
| Table 4: IC50 values of bis([1][2][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives against VEGFR-2.[8] |
p38α MAP Kinase Inhibitors
A series of substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines and their pyridopyrazine analogs were synthesized and evaluated as novel p38α MAP kinase inhibitors.[9]
| Compound ID | IC50 (nM) against p38α MAP Kinase |
| 6f | 81 |
| 9e | 38 |
| Table 5: IC50 values of pyridinylquinoxaline and pyridinylpyridopyrazine analogs against p38α MAP kinase.[9] |
Experimental Protocols
The molecular docking studies cited in this guide generally follow a standardized computational workflow. The specific parameters may vary between studies, but the core methodology remains consistent.
General Molecular Docking Protocol
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target kinase (e.g., EGFR, VEGFR-2, p38α) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The structures of the pyridinylquinoxaline analogs (ligands) are built and optimized using a molecular modeling program.[1][6][8]
-
Binding Site Identification: The active site of the kinase is defined based on the co-crystallized ligand or through computational prediction methods. This defines the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each ligand within the active site of the protein.[4] The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Pose Selection and Analysis: The docking poses with the best scores (lowest binding energy) are selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the binding mode.[1][8]
Visualization of Signaling Pathways and Workflows
Understanding the biological context of these kinase targets is essential for rational drug design. The following diagrams illustrate the signaling pathways involving EGFR, VEGFR-2, and p38α MAP kinase, as well as a typical experimental workflow for molecular docking.
Caption: EGFR signaling pathway leading to cell growth and proliferation.
Caption: VEGFR-2 signaling pathway promoting angiogenesis.
Caption: p38 MAP Kinase signaling pathway in response to stress.
Caption: A typical workflow for molecular docking studies.
References
- 1. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking Approach of Some Quinoxaline Derivatives as Anticancer Agents Targeting VEGFR-2. [journals.ekb.eg]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Chloro-3-(2-pyridinyl)quinoxaline and Structurally-Related Compounds in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. Their mechanism of action often involves the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival. This guide provides a head-to-head comparison of 2-Chloro-3-(2-pyridinyl)quinoxaline and similar quinoxaline derivatives, focusing on their performance in various cellular assays. The data presented is compiled from multiple studies to offer an objective overview for researchers in oncology and drug discovery.
Comparative Analysis of In Vitro Antiproliferative Activity
The following tables summarize the cytotoxic effects of this compound and its analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: IC50 Values (µM) of Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound ID | Structure | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference |
| 1 | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 2 | Compound 7 (from[1]) | 1.8 ± 0.2 | 2.5 ± 0.3 | Not Reported | Not Reported | [1] |
| 3 | Compound 9 (from[1]) | 1.5 ± 0.1 | 2.1 ± 0.2 | Not Reported | Not Reported | [1] |
| 4 | Compound 6k (from[2]) | 6.93 ± 0.4 | Not Reported | 9.46 ± 0.7 | Not Reported | [2] |
| 5 | Compound 14 (from[3]) | 2.61 | Not Reported | Not Reported | Not Reported | [3] |
| 6 | Compound XVa (from[4]) | >100 | 85.4 | 79.2 | Not Reported | [4] |
| 7 | Doxorubicin (Control) | 4.17 ± 0.2 | 0.88 | 5.23 ± 0.3 | Not Reported | [2] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The compounds listed are structurally related quinoxaline derivatives evaluated in similar assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight. The following day, cells were treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability versus the compound concentration.
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of Tyrosine Kinase Receptors
Several quinoxaline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs).[1] These enzymes play a critical role in cell signaling, and their dysregulation is a common feature in many cancers.
References
- 1. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Activity of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 2-Chloro-3-(2-pyridinyl)quinoxaline, a heterocyclic compound of interest for its potential biological activities. We delve into the synthesis of this compound, compare its performance with related quinoxaline derivatives, and provide insights into its potential mechanism of action.
Reproducibility of Synthesis
The synthesis of this compound can be approached through several methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent strategy. This involves the reaction of 2,3-dichloroquinoxaline with a suitable pyridinyl boronic acid derivative. While specific reproducibility data for this exact compound is not extensively published, analysis of similar reactions reported in the literature allows for an estimation of the expected yield and potential variability. Factors such as the choice of catalyst, base, solvent, and reaction temperature can significantly influence the outcome.
Below is a summary of representative synthetic conditions for similar Suzuki-Miyaura cross-coupling reactions involving chloro-quinoxalines, which can serve as a baseline for establishing a reproducible protocol.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene | DMF |
| Temperature | 100 °C | 110 °C | 90 °C |
| Reaction Time | 12 h | 16 h | 8 h |
| Reported Yield | 60-85% | 70-92% | 55-80% |
Note: The yields are based on reports of similar but not identical reactions and should be considered as a general reference.
Comparative Performance with Alternative Quinoxaline Derivatives
Quinoxaline derivatives have garnered significant attention for their potential as kinase inhibitors. To objectively assess the performance of this compound, a comparison with other quinoxaline-based compounds is essential. The following table summarizes the inhibitory activity (IC₅₀ values) of various quinoxaline derivatives against different protein kinases, providing a snapshot of their relative potency.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line |
| 2-Aryl-6-chloro-quinoxaline Derivative | EGFR | 300 | - |
| Dibromo-substituted quinoxaline | ASK1 | 30.17 | -[1] |
| Quinoxaline Derivative 1 | c-Met | 0.21 | MCF7 |
| Quinoxaline Derivative 2 | JAK2 | 5.98 | HepG2 |
| Quinoxaline Derivative 3 | CDK2 | 35.3 | HCT-116 |
| 6-chloro-2,3-di(pyridin-2-yl)quinoxaline | - | Not Reported | - |
Note: Direct comparative data for this compound is limited. The data presented is collated from various studies on different quinoxaline derivatives and should be interpreted with caution.
Experimental Protocols
General Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar compounds.
Materials:
-
2,3-dichloroquinoxaline
-
2-(tributylstannyl)pyridine or 2-pyridinylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried flask, add 2,3-dichloroquinoxaline (1 equivalent), the pyridinyl reagent (1.1-1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (8-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Mechanism of Action
Quinoxaline derivatives have been identified as inhibitors of various protein kinases, playing a crucial role in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. A common mechanism of action is the competitive inhibition of ATP binding to the kinase domain.
Hypothetical Signaling Pathway Inhibition by this compound
The following diagram illustrates the potential inhibitory effect of a quinoxaline derivative on a generic kinase signaling pathway, such as the PI3K/AKT/mTOR or MAPK pathways, which are often dysregulated in cancer.
Caption: Inhibition of kinase signaling pathways by this compound.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and subsequent characterization and biological evaluation of this compound.
Caption: Workflow for synthesis, characterization, and evaluation.
References
Safety Operating Guide
Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide
For Immediate Reference: This document provides critical safety and logistical information for the proper disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline. All procedures should be conducted in strict accordance with local, state, and federal regulations.
Hazard Profile and Incompatibilities
Based on data from related chemical compounds, this compound is anticipated to be harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious eye irritation.[1][4][8] Personal Protective Equipment (PPE) is therefore mandatory during handling and disposal.
| Hazard Category | Potential Hazard | Recommended Action | Incompatible Materials | Hazardous Decomposition Products |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate PPE, including gloves, lab coat, and eye/face protection. Ensure adequate ventilation. | Strong oxidizing agents, strong acids, strong bases.[1][6] | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl).[1][2][6] |
| Skin Corrosion/ Irritation | Causes skin irritation. | Wash hands thoroughly after handling. In case of contact, wash with plenty of soap and water.[1][3][4] | ||
| Eye Damage/ Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. In case of contact, rinse cautiously with water for several minutes.[1][4][8] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Ventilation: All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, properly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
3. Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are kept closed and are not leaking.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]
4. Coordination with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information regarding the composition of the waste.
-
Follow all institutional guidelines for waste manifest and pickup procedures.
5. Final Disposal:
-
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1][3][4][5][6]
-
The most common and appropriate method for disposal of such chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved facility.
Below is a workflow diagram illustrating the key stages of the disposal process.
References
Personal protective equipment for handling 2-Chloro-3-(2-pyridinyl)quinoxaline
Essential Safety and Handling Guide for 2-Chloro-3-(2-pyridinyl)quinoxaline
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a chemical compound utilized in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Compound Identification and Hazard Summary:
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound. This is a last line of defense and should be used in conjunction with engineering controls like fume hoods.[5]
| Body Part | Equipment | Specifications & Rationale |
| Respiratory | Half-face or full-face respirator with appropriate cartridges | To prevent inhalation of harmful dust, fumes, or vapors.[6] |
| Eyes & Face | Safety goggles and a face shield | Provides a secure seal around the eyes and protects the entire face from splashes.[6][7] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Protects hands from direct contact and potential skin irritation or absorption.[7][8] |
| Body | Laboratory coat or chemical-resistant suit | Guards against spills and contamination of personal clothing.[5] |
| Feet | Closed-toe, chemical-resistant footwear | Protects feet from spills and falling objects.[8] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[4]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the handling area.[1][3]
Storage:
-
Container: Keep the compound in a tightly closed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9]
-
Security: For added safety, consider storing in a locked cabinet or designated secure area.[3]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Scenario | Procedure |
| Spill | 1. Evacuate the area. 2. Wear full PPE, including respiratory protection. 3. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] 4. For major spills, alert the appropriate emergency response team. |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water.[2] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][10] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.[2] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[11] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility.[2] Adhere to all local, regional, and national regulations for chemical waste disposal.[2]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.be [fishersci.be]
- 11. labelsds.com [labelsds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
